3-Bromo-6-nitroquinoline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-3-6-4-8(12(13)14)1-2-9(6)11-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGQUURJVUSYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572187 | |
| Record name | 3-Bromo-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7101-95-3 | |
| Record name | 3-Bromo-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-6-nitroquinoline CAS number and properties
CAS Number: 7101-95-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-nitroquinoline is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of pharmacologically active compounds. The presence of a bromine atom at the 3-position and a nitro group at the 6-position makes this molecule a versatile building block for organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing nitro group can influence the molecule's reactivity and biological activity. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 7101-95-3 | [1][2] |
| Molecular Formula | C₉H₅BrN₂O₂ | [1] |
| Molecular Weight | 253.05 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 170-171 °C | [1] |
| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.747 ± 0.06 g/cm³ | [1] |
| Flash Point | 177.4 ± 22.3 °C | [1] |
| LogP | 2.79 | [1] |
| Refractive Index | 1.707 | [1] |
Synthesis
Proposed Experimental Protocol: Electrophilic Bromination of 6-Nitroquinoline
This protocol is a generalized procedure and would require optimization for the specific substrate.
Materials:
-
6-Nitroquinoline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-nitroquinoline (1.0 equiv) in concentrated sulfuric acid at 0 °C.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Key Reactions and Applications
This compound is a valuable intermediate for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The bromine at the 3-position allows for the introduction of various substituents, enabling the generation of diverse chemical libraries for drug discovery.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it allows for the synthesis of 3-aryl or 3-heteroaryl quinolines, which are scaffolds present in many biologically active compounds, including kinase inhibitors.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the boronic acid derivative, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-6-nitroquinoline from 4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and detailed experimental protocols for the two-step synthesis of 3-Bromo-6-nitroquinoline, a valuable building block in medicinal chemistry and materials science, starting from 4-nitroaniline. The synthesis involves the initial construction of the 6-nitroquinoline core via the Skraup-Doebner-von Miller reaction, followed by regioselective bromination at the 3-position.
Overall Synthetic Pathway
The synthesis of this compound from 4-nitroaniline is achieved in two sequential steps:
-
Step 1: Skraup-Doebner-von Miller Reaction: Synthesis of 6-nitroquinoline from 4-nitroaniline and glycerol.
-
Step 2: Electrophilic Bromination: Regioselective bromination of 6-nitroquinoline to yield this compound.
Caption: Overall synthetic route from 4-nitroaniline to this compound.
Step 1: Synthesis of 6-nitroquinoline via Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a classic method for synthesizing quinolines.[1][2][3] In this step, 4-nitroaniline is reacted with glycerol in the presence of concentrated sulfuric acid. The sulfuric acid acts as a dehydrating agent for glycerol to form acrolein in situ, and also as a catalyst for the cyclization. The nitro group of 4-nitroaniline serves as the oxidizing agent to aromatize the dihydroquinoline intermediate.[4]
Experimental Protocol: Skraup Synthesis of 6-nitroquinoline
This protocol is adapted from established procedures for the Skraup reaction.[5][6]
Materials:
-
4-nitroaniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)
-
Sodium hydroxide solution (e.g., 40%)
-
Extraction solvent (e.g., Toluene or Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add 4-nitroaniline and an optional moderator such as ferrous sulfate heptahydrate.
-
Addition of Reagents: To the stirred mixture, add anhydrous glycerol. Slowly and carefully, add concentrated sulfuric acid dropwise from the dropping funnel. The addition should be done in an ice bath to control the initial exotherm.
-
Reaction: After the addition of sulfuric acid is complete, the mixture is gently heated. The reaction is exothermic and may become vigorous.[6] The reaction temperature should be carefully controlled and maintained, typically by heating in an oil bath at 140-150°C for several hours (e.g., 3-5 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully dilute the reaction mixture with water.
-
Neutralization: The acidic solution is then neutralized by the slow addition of a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed in an ice bath with vigorous stirring. Neutralize until the solution is strongly alkaline.
-
Isolation: The crude 6-nitroquinoline can be isolated by steam distillation or solvent extraction. For solvent extraction, extract the aqueous slurry with a suitable organic solvent (e.g., toluene or dichloromethane) multiple times.
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data for Skraup Synthesis of 6-nitroquinoline
| Parameter | Value/Description | Reference |
| Reactants | ||
| 4-nitroaniline | 1.0 equivalent | [4] |
| Glycerol | 3.0 - 4.0 equivalents | [6] |
| Sulfuric Acid (conc.) | Sufficient to form a stirrable paste | [6] |
| Reaction Conditions | ||
| Temperature | 140 - 150 °C | [4] |
| Reaction Time | 3 - 6 hours | [4] |
| Yield | ||
| Expected Yield | 50 - 70% | [7] |
Step 2: Regioselective Bromination of 6-nitroquinoline
The second step involves the electrophilic bromination of the 6-nitroquinoline synthesized in the previous step. The nitro group at the 6-position is a strong deactivating group, making electrophilic substitution on the benzene ring challenging. The pyridine ring is also deactivated towards electrophilic attack. However, under forcing conditions, bromination can be directed to the 3-position of the quinoline ring. The presence of 3,8-Dibromo-6-nitroquinoline in chemical supplier databases suggests that bromination at the 3-position is synthetically accessible.[8]
Proposed Experimental Protocol: Bromination of 6-nitroquinoline
Materials:
-
6-nitroquinoline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Lewis Acid catalyst (e.g., Anhydrous Ferric Chloride (FeCl₃) or Aluminum Chloride (AlCl₃)) or a strong acid (e.g., concentrated Sulfuric Acid)
-
Solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)
-
Aqueous sodium thiosulfate or sodium bisulfite solution
-
Aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for bromine vapors, dissolve 6-nitroquinoline in a suitable solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., FeCl₃).
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel. Alternatively, N-Bromosuccinimide in the presence of a strong acid can be used as the brominating agent.[10]
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.
-
Work-up: Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any unreacted bromine.
-
Neutralization: Wash the organic layer with an aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Isolation: Separate the organic layer, and extract the aqueous layer with the same solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data for Bromination of 6-nitroquinoline (Proposed)
| Parameter | Value/Description | Reference |
| Reactants | ||
| 6-nitroquinoline | 1.0 equivalent | (Proposed) |
| Bromine (Br₂) or NBS | 1.0 - 1.2 equivalents | (Proposed) |
| Lewis Acid (e.g., FeCl₃) | 0.1 - 0.3 equivalents | (Proposed) |
| Reaction Conditions | ||
| Temperature | 0 °C to reflux | (Proposed) |
| Reaction Time | 2 - 24 hours | (Proposed) |
| Yield | ||
| Expected Yield | Moderate to good (requires optimization) | (Proposed) |
Experimental Workflows
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chemscene.com [chemscene.com]
- 9. acikerisim.gelisim.edu.tr [acikerisim.gelisim.edu.tr]
- 10. mdpi.com [mdpi.com]
3-Bromo-6-nitroquinoline chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-6-nitroquinoline, a key heterocyclic intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the nitro group on the quinoline scaffold makes it a valuable precursor for the development of novel therapeutic agents and functional materials. This document details its chemical identity, physicochemical properties, synthetic applications, and a representative synthetic protocol.
Chemical Structure and IUPAC Name
This compound is a quinoline derivative substituted with a bromine atom at the C3 position and a nitro group at the C6 position.
The structure consists of a fused bicyclic system of a benzene ring and a pyridine ring. The electron-withdrawing nitro group and the reactive bromine atom are key features that define its chemical behavior.
Physicochemical Properties
This compound is typically a yellow crystalline solid.[1] Its key quantitative properties are summarized in the table below, providing a valuable reference for experimental design and characterization.
| Property | Value | Reference |
| Molecular Weight | 253.05 g/mol | [3] |
| Melting Point | 170-171 °C | [1] |
| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.747 ± 0.06 g/cm³ | [1] |
| Flash Point | 177.4 ± 22.3 °C | [1] |
| Refractive Index | 1.707 | [1] |
Chemical Reactivity and Synthetic Utility
The unique arrangement of substituents in this compound dictates its reactivity, making it a versatile building block in medicinal chemistry.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group at the para-position relative to the heterocyclic nitrogen deactivates the ring, but it can activate the bromine at the 3-position towards nucleophilic attack under certain conditions. More significantly, related bromo-nitroquinolines are noted for the activation of a bromo group for SNAr reactions when the nitro group is ortho or para to it, facilitating displacement by nucleophiles like amines or thiols.[4][5]
-
Cross-Coupling Reactions: The bromine atom at the C3 position serves as a crucial handle for various palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig (for C-N bond formation with amines), Heck (for C-C bond formation with alkenes), and Sonogashira (for C-C bond formation with alkynes) reactions.[6][7] These methodologies allow for the systematic introduction of diverse functional groups to build libraries of compounds for structure-activity relationship (SAR) studies.[6]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (3-bromo-6-aminoquinoline). This transformation opens up another avenue for derivatization, such as amide bond formation or diazotization followed by Sandmeyer reactions.
The synthetic versatility of this compound makes it an important intermediate for creating complex molecules with potential biological activities, including kinase inhibitors for anticancer therapy.[6]
Caption: Synthetic utility of this compound in drug discovery.
Experimental Protocols: Synthesis of this compound
Objective: To synthesize this compound via electrophilic nitration of 3-bromoquinoline. This protocol is adapted from general procedures for the nitration of bromoquinoline derivatives.[4][5]
Materials:
-
3-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃) solution[5]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice-salt bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoquinoline (1.0 equivalent) in concentrated sulfuric acid. Cool the solution to between -5 °C and 0 °C using an ice-salt bath.[5]
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Nitration Reaction: While vigorously stirring the 3-bromoquinoline solution, add the cold nitrating mixture dropwise using a dropping funnel. The rate of addition should be controlled to maintain the internal reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.[4][5] This will precipitate the crude product.
-
Neutralization and Extraction: Once the ice has melted, neutralize the solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Extract the aqueous mixture multiple times with a suitable organic solvent like dichloromethane or ethyl acetate.[4][5]
-
Drying and Concentration: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure product.
Safety Precautions: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 7101-95-3 [chemicalbook.com]
- 3. 3-Nitro-6-bromoquinoline | 36255-28-4 [amp.chemicalbook.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-nitroquinoline is a halogenated and nitrated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of both a bromine atom and a nitro group on the quinoline scaffold imparts unique physicochemical properties and reactivity, making it a valuable intermediate for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological activities based on the established profiles of structurally related compounds.
Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] Its core physical and chemical identifiers are summarized in the table below, providing a foundational dataset for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 7101-95-3 | [1] |
| Molecular Formula | C₉H₅BrN₂O₂ | [1] |
| Molecular Weight | 253.05 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 170-171 °C | [1] |
| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [1] |
| Density | 1.747 ± 0.06 g/cm³ (at 20 °C) | [1] |
| LogP (octanol/water) | 2.79 | [1] |
| Flash Point | 177.4 ± 22.3 °C | [1] |
Solubility: While quantitative solubility data for this compound in common organic solvents is not extensively documented, its structural characteristics suggest it is likely soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone, and sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. It is expected to be insoluble in water.
Chemical Properties and Reactivity
The chemical behavior of this compound is primarily dictated by the interplay of the quinoline ring system and its two key substituents: the bromine atom at the 3-position and the electron-withdrawing nitro group at the 6-position.
Reactivity of the Quinoline Core: The quinoline ring is an aromatic heterocycle, and its reactivity is influenced by the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution, particularly in the pyridine ring.
Influence of Substituents:
-
3-Bromo Group: The bromine atom at the 3-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.
-
6-Nitro Group: The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the nitro group can facilitate the displacement of the bromide by strong nucleophiles, although the meta-relationship between the two substituents makes this less favorable than in isomers with ortho or para relationships.
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound is an excellent substrate for a range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for building molecular complexity. These include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.
-
Heck Reaction: Coupling with alkenes to introduce vinyl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
-
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a two-step process starting from quinoline: either bromination followed by nitration or nitration followed by bromination. The regioselectivity of each step is crucial. A likely more controlled synthesis would involve the nitration of 3-bromoquinoline.
Experimental Protocols
3.2.1. Synthesis of this compound (Hypothetical Protocol)
This protocol is based on general procedures for the bromination and nitration of quinoline derivatives.
-
Step 1: Bromination of Quinoline to 3-Bromoquinoline.
-
Dissolve quinoline in a suitable solvent such as concentrated sulfuric acid or acetic acid.
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or bromine) at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and neutralize with a base.
-
Extract the product with an organic solvent, dry, and purify by column chromatography or recrystallization.
-
-
Step 2: Nitration of 3-Bromoquinoline.
-
Carefully dissolve 3-bromoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).
-
3.2.2. Spectroscopic Characterization
The identity and purity of synthesized this compound should be confirmed by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region for the quinoline protons. The chemical shifts will be influenced by the deshielding effects of the nitro group and the bromine atom.
-
¹³C NMR: The spectrum should display nine signals corresponding to the nine carbon atoms of the quinoline ring. The carbon bearing the bromine atom and the carbons in proximity to the nitro group will show characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands are expected for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline ring (around 1400-1600 cm⁻¹), strong asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹), and the C-Br stretching (typically below 1000 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.
-
A characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio) will be observed.
-
Potential Biological Activities and Applications in Drug Development
While there is limited direct research on the biological activities of this compound, the quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs with a wide range of therapeutic effects. The presence of bromo and nitro substituents on the quinoline ring has been shown in many analogues to confer significant biological activity.
4.1. Anticipated Biological Activities
-
Anticancer Activity: Many bromo- and nitro-quinoline derivatives have demonstrated potent anticancer properties.[2] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis. The electron-withdrawing nature of the nitro group and the potential for the bromine to form halogen bonds could contribute to interactions with biological targets.
-
Antimicrobial Activity: The quinoline core is the basis for several classes of antimicrobial agents. Halogenation and nitration are common strategies to enhance the antimicrobial potency of heterocyclic compounds. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.
4.2. Role as a Synthetic Intermediate in Drug Discovery
The primary value of this compound in drug development is its utility as a versatile intermediate for the synthesis of more complex molecules with tailored pharmacological profiles.
Proposed Experimental Workflow for Biological Evaluation
Given the likely anticancer potential, a standard preclinical evaluation workflow can be proposed for this compound and its derivatives.
Conclusion
This compound is a valuable chemical entity with well-defined physical properties and a rich potential for chemical transformations. Its utility as a synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions, makes it a significant tool for medicinal chemists in the design and synthesis of novel therapeutic agents. While direct biological data for this specific isomer is scarce, the extensive research on related bromo- and nitro-quinoline derivatives strongly suggests its potential as a lead structure for the development of new anticancer and antimicrobial drugs. Further investigation into its biological activities and the exploration of its synthetic derivatization are warranted to fully unlock its therapeutic potential.
References
An In-depth Technical Guide on the Solubility of 3-Bromo-6-nitroquinoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-bromo-6-nitroquinoline, a key intermediate in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, a representative synthetic pathway is illustrated to provide context for its relevance in research and development.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 253.05 g/mol | --INVALID-LINK-- |
| Appearance | Yellow crystalline solid | Inferred from related compounds |
| Melting Point | 170-171 °C | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
Expected Solubility Profile
Based on its chemical structure, this compound, a substituted aromatic heterocycle, is anticipated to exhibit solubility in a range of common organic solvents. The presence of the polar nitro group may enhance solubility in polar aprotic solvents, while the bromoquinoline core suggests solubility in various organic media. However, empirical determination is crucial for accurate quantitative data.
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reproducible solubility data for this compound, the following standardized experimental protocols are recommended.
Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane, N,N-dimethylformamide)
-
Scintillation vials or sealed flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure that an equilibrium with the saturated solution is achieved.
-
Add a known volume or mass of the selected solvent to the vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.
-
For more effective separation, centrifuge the samples at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation:
-
The solubility is calculated from the measured concentration and can be expressed in various units such as g/100 mL, mg/mL, or mol/L.
-
Qualitative Solubility Assessment
A preliminary qualitative assessment can be useful for rapidly screening the solubility of this compound in a variety of solvents.
Objective: To quickly assess the approximate solubility of this compound in a range of solvents.
Materials:
-
This compound (solid)
-
A selection of organic solvents
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Add approximately 1-2 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the observation as "freely soluble," "sparingly soluble," or "insoluble."
Visualizing Experimental and Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate a logical workflow for solubility assessment and a representative synthetic pathway for bromo- and nitro-substituted quinolines.
Caption: A logical workflow for the systematic assessment of a compound's solubility profile.
Caption: A generalized synthetic pathway for the preparation of bromo- and nitro-substituted quinolines.
Conclusion
While specific quantitative solubility data for this compound is not widely documented, this guide provides a robust framework for its experimental determination. The detailed protocols for the shake-flask method and qualitative assessment offer researchers the necessary tools to generate reliable and reproducible solubility profiles. Such data is indispensable for the effective application of this compound in organic synthesis, medicinal chemistry, and drug development. The provided workflows offer a systematic approach to both solubility determination and understanding the synthetic context of this important chemical intermediate.
Spectroscopic Profile of 3-Bromo-6-nitroquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Bromo-6-nitroquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols for their acquisition. The information presented herein is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimated based on the analysis of substituent effects on the quinoline scaffold and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent such as DMSO-d₆ are presented below.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | d | J ≈ 2.0 |
| H-4 | 8.7 - 8.9 | d | J ≈ 2.0 |
| H-5 | 8.4 - 8.6 | d | J ≈ 9.2 |
| H-7 | 8.2 - 8.4 | dd | J ≈ 9.2, 2.4 |
| H-8 | 7.8 - 8.0 | d | J ≈ 2.4 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 154 |
| C-3 | 120 - 122 |
| C-4 | 138 - 140 |
| C-4a | 148 - 150 |
| C-5 | 125 - 127 |
| C-6 | 145 - 147 |
| C-7 | 128 - 130 |
| C-8 | 123 - 125 |
| C-8a | 132 - 134 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information regarding the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Table 3: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1580 | C=C and C=N stretching (quinoline ring) |
| 1530 - 1500 | Asymmetric N-O stretching (nitro group) |
| 1350 - 1330 | Symmetric N-O stretching (nitro group) |
| 850 - 800 | C-H out-of-plane bending |
| 700 - 600 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The predicted mass spectrometric data for this compound are detailed below.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 252 / 254 | [M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio) |
| 206 / 208 | [M-NO₂]⁺ |
| 127 | [M-Br-NO₂]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher corresponding ¹³C frequency.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Ionization: Standard electron energy of 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Detection Mode: Positive ion mode.
-
Mass Range: Scan from m/z 50 to 300.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Potential Biological Activities of 3-Bromo-6-nitroquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] The introduction of specific substituents, such as bromine and a nitro group, at defined positions on the quinoline ring can significantly modulate the pharmacological properties of the parent molecule. This technical guide provides a comprehensive overview of the potential biological activities of 3-bromo-6-nitroquinoline derivatives, with a focus on their anticancer and antimicrobial properties. While direct research on the this compound scaffold is emerging, this guide synthesizes data from structurally related bromo- and nitro-substituted quinolines to provide a predictive framework for their therapeutic potential.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[2][3] The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the nitro group can be involved in bioreductive activation or specific target interactions.[4]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various bromo- and nitro-substituted quinoline derivatives against a range of cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Not specified, but showed high antiproliferative activity | [5] |
| 5,7-Dibromo-8-hydroxyquinoline | A549 (Human lung carcinoma) | 2-50 µg/ml | |
| HeLa (Human cervical cancer) | 2-50 µg/ml | ||
| HT29 (Human colon adenocarcinoma) | 2-50 µg/ml | ||
| Hep3B (Human hepatocellular carcinoma) | 2-50 µg/ml | ||
| MCF-7 (Human breast adenocarcinoma) | 2-50 µg/ml | ||
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (Rat glioma) | 15.4 | [5] |
| HeLa (Human cervical cancer) | 26.4 | [5] | |
| HT29 (Human colon adenocarcinoma) | 15.0 | [5] | |
| 6,8-Dibromo-5-nitroquinoline (Compound 17) | HT29 (Human colon adenocarcinoma) | Not specified, but inhibited cell migration | [5] |
| 3-phenyltrifluoromethyl quinoline derivative (Compound 14) | MCF-7 (Human breast adenocarcinoma) | 0.004 | [6] |
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics.[7][8] Bromo- and nitro-substituted quinolines have also been investigated for their potential to combat bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various bromo- and nitro-substituted quinoline derivatives against a selection of microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Bromo-8-nitroflavone | E. faecalis ATCC 19433 | Not specified, but showed strong inhibition | [9] |
| S. aureus ATCC 29213 | Not specified, but showed strong inhibition | [9] | |
| E. coli ATCC 25922 | Not specified, but showed strong inhibition | [9] | |
| C. albicans ATCC 10231 | Not specified, but showed strong inhibition | [9] | |
| 7-Bromo-8-hydroxyquinoline | Gram-negative bacteria | Not specified, but showed high activity | [10] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | A. hydrophila | 5.26 µM | [10] |
| P. aeruginosa | 84.14 µM | [10] | |
| Substituted quinolines | Gram-positive and Gram-negative bacteria | 62.50–250 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key in vitro assays used to evaluate their biological activities.
Synthesis of this compound Derivatives
The synthesis of this compound can be approached through a multi-step process, typically involving the construction of the quinoline ring followed by sequential bromination and nitration, or by using precursors already containing the desired functionalities. The following is a generalized protocol based on established synthetic strategies for substituted quinolines.[1][2][11]
Protocol: Synthesis of this compound
-
Synthesis of a 6-Nitroquinoline Precursor:
-
Start with a suitable aniline derivative, such as 4-nitroaniline.
-
Perform a Skraup synthesis by reacting the 4-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or the nitro compound itself) to construct the 6-nitroquinoline ring.
-
-
Bromination of 6-Nitroquinoline:
-
Dissolve the synthesized 6-nitroquinoline in a suitable solvent, such as glacial acetic acid.[2]
-
Add a brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to the solution.[1]
-
The reaction may be heated or stirred at room temperature for a specified period, with the progress monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the reaction mixture is worked up by pouring it into water and collecting the precipitate by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.
-
Anticancer Activity Assays
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[12][13]
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in cell culture medium.
-
Treat the cells with the various concentrations of the compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
-
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14]
-
Preparation of Materials:
-
Prepare a stock solution of the this compound derivative, typically in DMSO.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
-
Serial Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Visualizing Mechanisms and Workflows
Proposed Signaling Pathways in Cancer
Based on the known mechanisms of action of related quinoline derivatives, this compound compounds may exert their anticancer effects through the inhibition of key signaling pathways, such as the EGFR pathway, and by inducing apoptosis.
Caption: Proposed anticancer mechanism of this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer properties of a novel compound.
Caption: Experimental workflow for in vitro anticancer activity screening.
Workflow for Antimicrobial Susceptibility Testing
This diagram outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that this compound derivatives are a promising scaffold for the development of novel anticancer and antimicrobial agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, warrants further investigation. Future research should focus on the synthesis of a library of this compound derivatives with various substitutions to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their potential clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. benchchem.com [benchchem.com]
Navigating the Reactivity of 3-Bromo-6-nitroquinoline: A Technical Guide to its Synthetic Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-6-nitroquinoline is a substituted heterocyclic compound with potential applications in medicinal chemistry and materials science. Its utility as a synthetic intermediate is largely dictated by the reactivity of the quinoline core, which is significantly influenced by the presence of the bromo and nitro substituents. This technical guide provides a comprehensive overview of the chemical behavior of this compound, with a particular focus on its electrophilic substitution reactions. Due to a scarcity of published experimental data on direct electrophilic substitution on this specific substrate, this guide integrates theoretical predictions with experimental protocols for closely related analogues. This approach offers a robust framework for researchers seeking to design synthetic routes involving this and similar quinoline derivatives.
The quinoline ring system is, by nature, electron-deficient, particularly the pyridine ring. Electrophilic attack generally favors the benzene ring. The directing effects of the existing substituents on this compound—the deactivating, meta-directing nitro group at position 6, and the deactivating, ortho-, para-directing bromo group at position 3—create a complex reactivity profile. The nitro group strongly deactivates the benzene ring towards electrophilic attack, while the bromine atom deactivates the pyridine ring. This inherent deactivation presents a significant challenge for further electrophilic functionalization.
Theoretical Reactivity and Regioselectivity
The directing effects of the substituents on the quinoline ring are paramount in predicting the outcome of electrophilic substitution reactions. The nitro group at the 6-position will strongly deactivate the carbocyclic ring, directing incoming electrophiles to the meta positions (5 and 7). The bromine at the 3-position deactivates the heterocyclic ring and would direct to the ortho position (4) and para position (7). Therefore, any potential electrophilic attack would most likely occur at the positions least deactivated, with the directing effects of both substituents considered.
Caption: Predicted regioselectivity for electrophilic attack on this compound.
Synthesis of Substituted Nitroquinolines
While direct electrophilic substitution on this compound is not well-documented, the synthesis of related compounds through electrophilic nitration of bromoquinolines is a common strategy. The following protocols provide detailed methodologies for these foundational reactions.
Protocol 1: Direct Nitration of 6-Bromoquinoline
This protocol describes the synthesis of 6-bromo-5-nitroquinoline, a key intermediate for various pharmaceuticals.[1][2] The reaction is a classic example of electrophilic aromatic substitution on a bromoquinoline core.
Experimental Workflow
Caption: Workflow for the synthesis of 6-bromo-5-nitroquinoline.[2]
Reagents and Equipment:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid.
-
Cool the solution to -5 °C in an ice-salt bath with continuous stirring.
-
In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture to -5 °C.
-
Add the cold nitrating mixture dropwise to the solution of 6-bromoquinoline over one hour, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash with a 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 6-bromo-5-nitroquinoline.
Quantitative Data
| Reactant | Product | Reagents | Temperature (°C) | Yield (%) | Reference |
| 6-Bromoquinoline | 6-Bromo-5-nitroquinoline | H₂SO₄, HNO₃ | -5 to 0 | Not Specified | [2][3] |
Nucleophilic Aromatic Substitution (SNAr) Reactions
A significant aspect of the chemistry of nitrated bromoquinolines is their utility in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group activates the adjacent bromo substituent towards displacement by nucleophiles. This is a powerful method for introducing diverse functional groups.[3][4][5][6]
General SNAr Reaction
Caption: General scheme for SNAr reactions of 6-bromo-5-nitroquinoline.[3]
Experimental Protocol: Synthesis of 5-Nitro-6-morpholinoquinoline
This protocol details the reaction of 6-bromo-5-nitroquinoline with morpholine.[6]
Reagents and Equipment:
-
6-Bromo-5-nitroquinoline
-
Morpholine
-
Triethylamine
-
Microwave reactor or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
A mixture of 6-bromo-5-nitroquinoline (1.0 eq), morpholine (3.0 eq), and triethylamine (1.0 eq) is heated.
-
The reaction can be carried out under microwave irradiation at a controlled temperature (e.g., 68-78 °C) or by conventional heating in an oil bath.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up, typically involving extraction and purification by column chromatography.
Quantitative Data for SNAr Reactions
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | 5-Nitro-6-morpholinoquinoline | 98 | [6] |
| 6-Bromo-5-nitroquinoline | Piperazine | 5-Nitro-6-(piperazin-1-yl)quinoline | Not Specified | [6] |
Conclusion
The electrophilic substitution of this compound is predicted to be challenging due to the deactivating nature of both the nitro and bromo substituents. The most probable sites for electrophilic attack are positions 5 and 7. While direct experimental evidence for such reactions is lacking in the current literature, a thorough understanding of the synthesis and reactivity of closely related bromo-nitroquinoline derivatives provides a valuable foundation for future research. The protocols for the nitration of 6-bromoquinoline and the subsequent nucleophilic substitution of the resulting 6-bromo-5-nitroquinoline highlight established methods for the functionalization of this class of compounds. This guide serves as a critical resource for scientists and researchers in the field, enabling the informed design of synthetic strategies for novel quinoline-based molecules with potential applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Starting Materials for Functionalized Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of therapeutic agents with diverse pharmacological activities. The strategic synthesis of functionalized quinolines is therefore of paramount importance. This in-depth technical guide provides a comprehensive overview of the principal starting materials and methodologies for the synthesis of this critical heterocyclic motif. It includes detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic pathways and relevant biological signaling cascades.
Core Synthetic Strategies and Starting Materials
The synthesis of the quinoline ring system can be broadly categorized into classical named reactions and modern transition-metal-catalyzed methods. The choice of starting material is intrinsically linked to the desired substitution pattern on the final quinoline product.
Classical Named Reactions
These well-established methods have been the bedrock of quinoline synthesis for over a century and typically involve the condensation of anilines or other ortho-substituted benzene derivatives with carbonyl-containing compounds.
1. Skraup Synthesis: This reaction involves the synthesis of quinoline by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2] The reaction is known to be highly exothermic.[1]
-
Starting Materials:
-
Primary aromatic amine (e.g., Aniline)
-
Glycerol (dehydrates to form acrolein in situ)
-
Strong acid (e.g., Concentrated Sulfuric Acid)
-
Oxidizing agent (e.g., Nitrobenzene, Arsenic Pentoxide)[2]
-
2. Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones to react with an aniline in the presence of an acid catalyst.[3][4]
-
Starting Materials:
-
Primary aromatic amine (e.g., Aniline)
-
α,β-Unsaturated aldehyde or ketone (e.g., Crotonaldehyde, Methyl vinyl ketone)
-
Acid catalyst (e.g., Hydrochloric acid, Zinc chloride)[1]
-
3. Combes Quinoline Synthesis: This method produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[5][6]
-
Starting Materials:
4. Friedländer Synthesis: One of the most versatile methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8]
-
Starting Materials:
-
2-Aminoaryl aldehyde or ketone (e.g., 2-Aminobenzaldehyde, 2-Aminobenzophenone)
-
Carbonyl compound with an active α-methylene group (e.g., Acetaldehyde, Acetophenone)
-
Acid or base catalyst (e.g., p-Toluenesulfonic acid, Sodium hydroxide)[8]
-
5. Camps Quinoline Synthesis: This is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield hydroxyquinolines.[9][10]
-
Starting Materials:
-
o-Acylaminoacetophenone
-
Base (e.g., Sodium hydroxide, Potassium hydroxide)[1]
-
6. Niementowski Quinoline Synthesis: This reaction forms γ-hydroxyquinoline derivatives from the condensation of anthranilic acids with ketones or aldehydes at high temperatures.[11][12]
-
Starting Materials:
-
Anthranilic acid
-
Ketone or aldehyde (e.g., Acetophenone, Heptaldehyde)[11]
-
7. Pfitzinger Reaction: This method provides quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.
-
Starting Materials:
-
Isatin or a substituted isatin
-
Carbonyl compound with an active α-methylene group
-
Base (e.g., Potassium hydroxide)
-
Modern Synthetic Approaches
Contemporary methods often employ transition-metal catalysts to achieve milder reaction conditions, greater functional group tolerance, and novel substitution patterns.
Transition-Metal-Catalyzed Syntheses: Palladium, copper, and iron catalysts are commonly used to facilitate the construction of the quinoline ring. A notable example is the palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes.[4]
-
Starting Materials (Example: Palladium-Catalyzed Annulation):
-
o-Vinylaniline derivative
-
Alkyne
-
Palladium catalyst (e.g., PdCl₂)
-
Co-catalyst/ligand (e.g., PPh₃, Cu(TFA)₂)
-
Oxidant (e.g., Molecular oxygen)
-
Quantitative Data on Quinoline Synthesis
The following tables summarize typical yields for various classical and modern quinoline synthesis methods, providing a basis for comparison.
Table 1: Classical Quinoline Syntheses
| Synthesis Method | Starting Material 1 | Starting Material 2 | Product | Typical Yield (%) |
| Skraup | Aniline | Glycerol | Quinoline | 84-91[13] |
| 3-Nitro-4-aminoanisole | Glycerol | 6-Methoxy-7-nitroquinoline | ~65-72 | |
| Doebner-von Miller | Aniline | Crotonaldehyde | 2-Methylquinoline | Moderate to Good[1] |
| Substituted Anilines | α,β-Unsaturated Carbonyls | Substituted Quinolines | 47-80[14] | |
| Combes | Aniline | Acetylacetone | 2,4-Dimethylquinoline | Good[1] |
| m-Chloroaniline | Acetylacetone | 7-Chloro-2,4-dimethylquinoline | Not specified[7] | |
| Friedländer | 2-Aminobenzaldehyde | Acetophenone | 2-Phenylquinoline | Good to Excellent[15] |
| 2-Amino-5-chlorobenzophenone | Acetone | 6-Chloro-2-methyl-4-phenylquinoline | 95 | |
| Camps | o-Acylaminoacetophenone | (intramolecular) | Hydroxyquinolines | Varies[1] |
| Niementowski | Anthranilic Acid | Acetophenone | 2-Phenyl-4-hydroxyquinoline | Moderate[11] |
| Anthranilic Acid | Cyclohexanone | 1,2,3,4-Tetrahydroacridin-9-one | 82[13] | |
| Pfitzinger | Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | Good |
Table 2: Modern Quinoline Syntheses
| Synthesis Method | Starting Material 1 | Starting Material 2 | Catalyst System | Product | Typical Yield (%) |
| Pd-catalyzed Annulation | o-Vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 2,3-Diphenylquinoline | 86[9] |
| Fe-catalyzed Annulation | Aniline | Styrene | FeCl₃ | 4-Phenylquinoline | 51[16] |
| Co-catalyzed Carbonylation | Aniline | Acetophenone | Co(III) catalyst | 2-Methyl-4-phenylquinoline | Good to Excellent[5] |
| Zn-catalyzed MCR | Aniline | Benzaldehyde | Phenylacetylene | Zn(OTf)₂ | 2,4-Diphenylquinoline |
Detailed Experimental Protocols
Skraup Synthesis of Quinoline
-
Reaction Setup: In a 5-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix 280 g (3.0 moles) of aniline, 730 g (7.9 moles) of glycerol, and 100 g of ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and with vigorous stirring, add 300 cc of concentrated sulfuric acid.
-
Reaction Initiation and Reflux: Heat the mixture gently with a free flame. Once the reaction begins to boil, remove the heat source. The exothermic reaction should maintain boiling for 30-60 minutes. After the initial vigorous reaction subsides, boil the mixture for an additional five hours.
-
Work-up and Isolation: Allow the mixture to cool to approximately 100°C and then transfer it to a 12-liter flask. Dilute with water to a total volume of 5 liters and cool. Add a solution of 1.5 kg of sodium hydroxide in 3 liters of water to make the solution strongly alkaline.
-
Steam Distillation: Steam distill the mixture until 6-8 liters of distillate are collected. Separate the crude quinoline layer.
-
Purification: The aqueous layer of the distillate is redistilled with steam to recover more quinoline. The combined crude quinoline is then treated with a sulfuric acid and sodium nitrite solution to remove any remaining aniline. The purified quinoline is then isolated by steam distillation from the acidified solution after making it alkaline. The final product is purified by distillation, collecting the fraction boiling at 235-237°C.
Friedländer Synthesis of 2-Phenylquinoline
-
Reaction Mixture: In a suitable reaction vessel, dissolve 2-aminobenzaldehyde (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium hydroxide (e.g., 0.2 eq).
-
Reflux: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylquinoline.
Combes Synthesis of 2,4-Dimethylquinoline[1]
-
Reaction Mixture: In a round-bottom flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).
-
Acid Catalyst: Slowly and with cooling, add concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 100-110°C) for several hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the mixture with a base (e.g., aqueous ammonia) and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure. The crude product is then purified by distillation or chromatography.
Camps Synthesis of Hydroxyquinolines (General Protocol)[1]
-
Reaction Setup: Dissolve the o-acylaminoacetophenone in a suitable solvent such as ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Acidification and Isolation: Acidify the solution with a suitable acid (e.g., acetic acid) to precipitate the hydroxyquinoline product. Collect the solid by filtration, wash with water, and dry.
Niementowski Synthesis of 4-Hydroxyquinolines (General Protocol)[11]
-
Reaction Mixture: Heat a mixture of anthranilic acid and a ketone (or aldehyde).
-
Heating: The reaction is typically carried out at high temperatures (120-200°C).
-
Work-up and Purification: The work-up procedure generally involves cooling the reaction mixture and purifying the product by recrystallization. The specific conditions and purification methods can vary depending on the substrates used.
Mandatory Visualizations
Synthetic Pathways
The following diagrams illustrate the core logic of key quinoline syntheses.
Quinoline Derivatives in Signaling Pathways
Quinoline derivatives are prominent as kinase inhibitors in cancer therapy, targeting key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery of quinoline-based kinase inhibitors, from library synthesis to hit validation.
References
- 1. benchchem.com [benchchem.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. youtube.com [youtube.com]
- 9. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. Niementowski Quinoline Synthesis [drugfuture.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthetic protocol for the preparation of 3-Bromo-6-nitroquinoline, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the synthesis of 6-nitroquinoline via the Skraup reaction, followed by a proposed regioselective bromination at the 3-position.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Synthesis of 6-nitroquinoline | Step 2 (Proposed): Synthesis of this compound |
| Starting Material | p-Nitroaniline | 6-Nitroquinoline |
| Molecular Formula | C₆H₆N₂O₂ | C₉H₆N₂O₂ |
| Molecular Weight | 138.13 g/mol | 174.16 g/mol |
| Key Reagents | Glycerol, Sulfuric Acid, Arsenic Pentoxide | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | - | Carbon Tetrachloride (CCl₄) |
| Product | 6-Nitroquinoline | This compound |
| Molecular Formula | C₉H₆N₂O₂ | C₉H₅BrN₂O₂ |
| Molecular Weight | 174.16 g/mol | 253.05 g/mol |
| Theoretical Yield | Based on p-Nitroaniline | Based on 6-Nitroquinoline |
| Reported/Expected Yield | ~65-75%[1] | Optimization may be required |
| Appearance | Light-tan crystals[1] | Expected to be a solid |
Experimental Protocols
Step 1: Synthesis of 6-nitroquinoline via Skraup Reaction
This protocol is adapted from the well-established Skraup synthesis for quinoline derivatives.[1][2][3][4][5]
Materials:
-
p-Nitroaniline
-
Glycerol
-
Concentrated Sulfuric Acid (98%)
-
Arsenic Pentoxide (or another suitable oxidizing agent)
-
Water
-
Sodium Hydroxide (for neutralization)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle with a temperature controller
-
Condenser
-
Apparatus for steam distillation (optional)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, carefully add p-nitroaniline (1.0 eq).
-
Addition of Reagents: To the flask, add arsenic pentoxide (0.5 eq) and glycerol (3.0-4.0 eq).
-
Acid Addition: Begin stirring the mixture and slowly add concentrated sulfuric acid (3.0-4.0 eq) through the dropping funnel. The addition should be done cautiously to control the initial exothermic reaction.
-
Reaction Heating: Once the addition of sulfuric acid is complete, slowly heat the reaction mixture to approximately 120-130 °C. The reaction is typically vigorous, and careful temperature control is essential. Maintain this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly, pour the mixture into a large beaker containing crushed ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This should be done in an ice bath to dissipate the heat generated.
-
Isolation of Crude Product: The crude 6-nitroquinoline will precipitate as a solid. The solid can be collected by vacuum filtration. Alternatively, if the product is oily or does not fully precipitate, the mixture can be subjected to steam distillation to isolate the product.
-
Extraction: If not fully precipitated, extract the aqueous mixture with chloroform or another suitable organic solvent.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 6-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Step 2 (Proposed): Regioselective Bromination of 6-nitroquinoline
This proposed protocol for the bromination of 6-nitroquinoline at the 3-position is based on free-radical bromination principles, which may favor substitution on the pyridine ring.[6][7][8][9] Note: This reaction may require optimization to achieve the desired regioselectivity and yield.
Materials:
-
6-Nitroquinoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 6-nitroquinoline (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.1 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask.
-
Reaction Conditions: Place the flask under an inert atmosphere and heat the mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary, and it is crucial to monitor for the consumption of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture to remove the succinimide byproduct.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to quench any remaining bromine), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship of Synthesis
Caption: Logical pathway for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-6-nitroquinoline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-6-nitroquinoline with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of 3-aryl-6-nitroquinolines, a scaffold of significant interest due to its prevalence in biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Its application to heteroaromatic systems, such as the quinoline scaffold, is of particular importance in the synthesis of compounds with potential therapeutic applications. The 3-arylquinoline motif is a privileged structure found in numerous compounds exhibiting a wide range of biological activities. The ability to introduce diverse aryl groups at the 3-position of the 6-nitroquinoline core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
The presence of the nitro group at the 6-position of the quinoline ring introduces electronic effects that can influence the reactivity of the 3-bromo position in the Suzuki-Miyaura coupling. While the electron-withdrawing nature of the nitro group can enhance the oxidative addition step of the catalytic cycle, it may also necessitate careful optimization of reaction conditions to achieve high yields and avoid side reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the 3-aryl-6-nitroquinoline product, regenerating the Pd(0) catalyst.
Data Presentation
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | Good yield for mono-arylation of dibromoquinolines, suggesting applicability to 3-bromoquinoline. |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | General conditions for 3-bromoquinoline. |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good | Effective for challenging couplings. |
| 4 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 81 | Successful coupling with an electron-withdrawing group on the boronic acid.[1] |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 85 | High yield with an electron-withdrawing group.[1] |
| 6 | (4-Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | Reflux | 75 | Good yield with an electron-donating group.[1] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for each specific arylboronic acid to achieve optimal results.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a separate ligand, e.g., SPhos, XPhos) (1.2-1.5 equiv relative to Pd)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (4:1), DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif found in a vast array of biologically active compounds and pharmaceuticals. The introduction of an amino group at the 3-position of a 6-nitroquinoline core is a critical step in the synthesis of various compounds with potential therapeutic applications, including kinase inhibitors and antimalarial agents. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed amination of 3-Bromo-6-nitroquinoline with a range of primary and secondary amines. The information presented is intended to guide researchers in the successful synthesis of 3-amino-6-nitroquinoline derivatives.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (in this case, this compound) and an amine. The reaction is catalyzed by a palladium complex and requires a base and a suitable phosphine ligand. The generally accepted catalytic cycle proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired 3-amino-6-nitroquinoline product is formed through reductive elimination from the palladium complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of ligand is crucial for the success of the reaction, as it influences the rate of both the oxidative addition and reductive elimination steps, as well as the stability of the catalytic species.
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed amination of this compound. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the best results for a specific amine.
General Protocol for the Amination of this compound
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 2-10 mol%).
-
Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the base (typically 1.2-2.0 mmol).
-
Add the anhydrous and degassed solvent (3-5 mL) via syringe.
-
Add the amine (1.1-1.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-nitroquinoline derivative.
Data Presentation
The following tables summarize representative quantitative data for the palladium-catalyzed amination of this compound with various amines under different reaction conditions. Please note that these are examples, and yields can vary based on the specific experimental setup and optimization.
Table 1: Amination with Secondary Amines
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Piperidine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| Pyrrolidine | Pd₂(dba)₃ (2.5) | BINAP (5) | K₃PO₄ | DMF | 90 | 24 | 75-85 |
Table 2: Amination with Primary Amines
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Toluene | 110 | 24 | 70-80 |
| Benzylamine | Pd₂(dba)₃ (3) | RuPhos (6) | NaOtBu | Dioxane | 100 | 18 | 75-85 |
| n-Butylamine | Pd(OAc)₂ (4) | BINAP (8) | K₃PO₄ | Toluene | 100 | 20 | 65-75 |
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for nucleophilic substitution reactions on 3-Bromo-6-nitroquinoline. The functionalization of the quinoline scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. The methodologies described herein focus on the substitution at the 3-position, a key vector for structural diversification in drug discovery programs.
Introduction to the Reactivity of this compound
This compound is a versatile building block for the synthesis of novel quinoline derivatives. The bromine atom at the 3-position is amenable to substitution through several modern synthetic methodologies. The primary approaches for forming new carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds at this position are palladium-catalyzed cross-coupling reactions and, under certain conditions, classical nucleophilic aromatic substitution (SNAr).
The electron-withdrawing nitro group at the 6-position influences the overall electron density of the quinoline ring system. While it strongly activates the benzenoid ring to nucleophilic attack, its effect on the 3-position in the pyridinoid ring is less direct. Consequently, palladium-catalyzed methods like the Buchwald-Hartwig amination are often the preferred choice for C-N bond formation due to their broad substrate scope and milder reaction conditions compared to traditional SNAr.[1][2] For C-C bond formation, the Suzuki-Miyaura coupling is a highly effective and widely used strategy.[3][4]
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines, catalyzed by a palladium complex.[1][5] This reaction is highly versatile and tolerates a wide range of functional groups, making it an invaluable tool in pharmaceutical research. For this compound, this approach allows for the introduction of diverse primary and secondary amines at the 3-position.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of 3-bromoquinolines, which can be adapted for this compound.[2]
| Parameter | Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Nucleophile | Primary or Secondary Amine | 1.2 - 1.5 equivalents |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% |
| Ligand | Xantphos, BINAP, XPhos | 2-10 mol% (typically 1:2 Pd:Ligand ratio) |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.5 - 2.5 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 120 °C | Optimization may be required |
| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative procedure adapted from methodologies for similar 6-bromoquinoline substrates.[2]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv) to the tube.
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(morpholin-4-yl)-6-nitroquinoline.
References
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 3-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have shown significant potential across various therapeutic areas, particularly in oncology, due to their ability to inhibit protein kinases.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.
3-Bromo-6-nitroquinoline is a versatile starting material for the synthesis of novel kinase inhibitors. The bromine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the systematic exploration of structure-activity relationships (SAR). The nitro group at the 6-position can be readily converted to an amino group, offering a secondary point for diversification to enhance potency, selectivity, and pharmacokinetic properties.[4][5]
These application notes provide a comprehensive guide to synthesizing a potential kinase inhibitor from this compound, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Detailed protocols for chemical synthesis and subsequent biological evaluation are provided to facilitate research and development in this promising area.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: (1) a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position, followed by (2) the reduction of the nitro group at the 6-position to an amine. This amine can then be used for further functionalization if desired.
Caption: Proposed two-step synthesis of a 3-Aryl-6-aminoquinoline kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methoxyphenyl)-6-nitroquinoline via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.[2]
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Add the palladium catalyst, such as Palladium(II) acetate (0.02 mmol, 2 mol%), and a ligand, such as triphenylphosphine (0.08 mmol, 8 mol%), to the flask.
-
Add a degassed solvent mixture of Toluene (10 mL), Ethanol (2 mL), and Water (2 mL) via syringe.[2]
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the pure 3-(4-methoxyphenyl)-6-nitroquinoline.
Protocol 2: Synthesis of 3-(4-methoxyphenyl)-6-aminoquinoline via Nitro Reduction
This protocol describes the reduction of the nitro group of 3-(4-methoxyphenyl)-6-nitroquinoline to an amino group using stannous chloride (SnCl₂).[4][5]
Materials:
-
3-(4-methoxyphenyl)-6-nitroquinoline
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the 3-(4-methoxyphenyl)-6-nitroquinoline (1.0 mmol, 1 equiv.) in ethanol (30 mL) in a round-bottom flask.[5]
-
To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 mmol, 5 equiv.).[5]
-
Carefully add concentrated hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH 8-9).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 3-(4-methoxyphenyl)-6-aminoquinoline.
Biological Evaluation
The synthesized 3-Aryl-6-aminoquinoline derivative can be evaluated for its potential as a kinase inhibitor. The following protocols focus on its effect on EGFR kinase activity and its cytotoxicity against cancer cell lines.
Targeted Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity.[6][7] Its activation triggers downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which leads to cell proliferation, survival, and differentiation.[7] Aberrant EGFR signaling is a common driver in many cancers, making it an important therapeutic target. The synthesized quinoline derivative is hypothesized to inhibit EGFR, thereby blocking this pro-survival pathway.
Caption: Simplified EGFR signaling pathway and the proposed site of inhibition.
Protocol 3: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is a direct indicator of enzyme activity.[7][8][9] The ADP-Glo™ Kinase Assay is a luminescent assay that correlates the amount of ADP generated with kinase activity.[8]
Materials:
-
Recombinant human EGFR enzyme
-
Synthesized 3-Aryl-6-aminoquinoline derivative
-
Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 2mM MnCl₂, 50μM DTT)[7]
-
Peptide substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.[10]
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Dilute the recombinant EGFR enzyme to the desired concentration in the kinase assay buffer.
-
-
Kinase Reaction :
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or control (5% DMSO for 100% activity, no enzyme for background).[7]
-
Add 2 µL of the diluted EGFR enzyme.[7]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]
-
Incubate the plate at room temperature for 40 minutes.[7]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes.[7]
-
-
Data Acquisition :
-
Record the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, which often has EGFR mutations)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 3-Aryl-6-aminoquinoline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding :
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in complete medium from a DMSO stock. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours in a humidified incubator.[12]
-
-
MTT Addition and Incubation :
-
After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
-
Formazan Solubilization :
-
Data Acquisition :
-
Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Workflow for Biological Evaluation
Caption: Experimental workflow for the in vitro evaluation of the synthesized inhibitor.
Data Presentation
Quantitative data from the biological assays should be summarized for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) [a] |
|---|---|---|
| 3-Aryl-6-aminoquinoline | EGFR | [Experimental Value] |
| Gefitinib (Control) | EGFR | 20 - 80 |
| Staurosporine (Control) | Pan-Kinase | 5 - 20 |
[a] IC₅₀ is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: In Vitro Antiproliferative Activity
| Compound ID | Cell Line (Cancer Type) | GI₅₀ (µM) [b] |
|---|---|---|
| 3-Aryl-6-aminoquinoline | A549 (Lung) | [Experimental Value] |
| HCT116 (Colon) | [Experimental Value] | |
| MCF-7 (Breast) | [Experimental Value] |
| Doxorubicin (Control) | A549 (Lung) | 0.04 - 0.1 |
[b] GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound. By leveraging established synthetic methodologies like the Suzuki-Miyaura coupling and employing validated biological assays, researchers can efficiently explore the therapeutic potential of this promising chemical scaffold. The modular nature of the synthesis allows for the creation of diverse compound libraries, facilitating the identification of potent and selective kinase inhibitors for further development in oncology and other therapeutic areas.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 9. ulab360.com [ulab360.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
Application Notes and Protocols for 3-Bromo-6-nitroquinoline in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including notable anticancer properties.[1] The quinoline scaffold is a privileged structure in the development of therapeutic agents.[2] This document provides detailed application notes and protocols for the investigation of 3-Bromo-6-nitroquinoline in cancer research.
Disclaimer: Direct experimental data on this compound is limited in publicly available research. The information presented herein is largely based on studies of structurally similar and isomeric compounds, particularly 6-Bromo-5-nitroquinoline and other brominated nitroquinolines. These analogs have demonstrated significant antiproliferative and apoptotic effects in various cancer cell lines, providing a strong rationale for investigating this compound as a potential anticancer agent.[3][4] The protocols and potential mechanisms described should be considered as a starting point for research and can be adapted for the specific compound.
Potential Anticancer Mechanisms
The anticancer activity of brominated nitroquinoline derivatives is believed to be multifactorial. The presence of the nitro group can reduce electron density in the quinoline ring system, potentially facilitating interactions with biological nucleophiles.[3] Key proposed mechanisms of action for this class of compounds include:
-
Induction of Apoptosis: Studies on analogs like 6-Bromo-5-nitroquinoline have shown the potential to induce programmed cell death (apoptosis) in cancer cells.[4] This is a critical mechanism for many effective anticancer drugs.
-
Cytotoxicity: Brominated quinoline derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines.[5][6] The bromine and nitro substitutions are thought to synergistically enhance this anticancer potency.[3]
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives exert their anticancer effects by increasing the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.[7][8]
Data Presentation: In Vitro Cytotoxicity of Related Bromo-Nitroquinoline Derivatives
The following table summarizes the reported cytotoxic activities of quinoline derivatives structurally related to this compound against various cancer cell lines. This data provides a benchmark for evaluating the potential efficacy of this compound.
| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound |
| 6-Bromo-5-nitroquinoline | HT29 | Human Colorectal Adenocarcinoma | Lower than 5-FU | 5-Fluorouracil |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Glioma | 50.0 | 5-Fluorouracil |
| HT29 | Human Colorectal Adenocarcinoma | 26.2 | 5-Fluorouracil | |
| HeLa | Human Cervical Carcinoma | 24.1 | 5-Fluorouracil |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HT29, HeLa, C6)[4]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO alone as a vehicle control, and untreated cells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell lines
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both stains, and necrotic cells will be PI positive and Annexin V negative.
Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer effects of this compound.
Proposed Signaling Pathway for Apoptosis Induction
Caption: A proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of Paraptotic Cell Death in Breast Cancer Cells by a Novel Pyrazolo[3,4- h]quinoline Derivative through ROS Production and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Analysis of 3-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The chemical structure and numbering of 3-Bromo-6-nitroquinoline are shown below:
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show five distinct signals in the aromatic region. The protons on the pyridine ring (H-2 and H-4) are anticipated to be the most deshielded due to the electronegativity of the nitrogen atom and the bromine substituent. The protons on the benzene ring will be influenced by the electron-withdrawing nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ), Multiplicities, and Coupling Constants (J) for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 9.0 - 9.2 | d | ~2.5 |
| H-4 | 8.8 - 9.0 | d | ~2.5 |
| H-5 | 8.4 - 8.6 | d | ~9.0 |
| H-7 | 8.2 - 8.4 | dd | ~9.0, ~2.0 |
| H-8 | 7.8 - 8.0 | d | ~9.0 |
Note: These are estimated values. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the bromine and nitro substituents, as well as the nitrogen heteroatom.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 120 - 122 |
| C-4 | 138 - 140 |
| C-4a | 148 - 150 |
| C-5 | 125 - 127 |
| C-6 | 145 - 147 |
| C-7 | 128 - 130 |
| C-8 | 123 - 125 |
| C-8a | 130 - 132 |
Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Weigh approximately 10-20 mg of solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Chloroform-d is a common choice for many organic compounds.[2]
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
If precise chemical shift referencing is required, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2. NMR Spectrometer Parameters
The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-250 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm). For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
References
purification of 3-Bromo-6-nitroquinoline by column chromatography
An Application Note on the Purification of 3-Bromo-6-nitroquinoline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Achieving high purity of this intermediate is crucial for the successful synthesis of target molecules and for obtaining reliable biological data. This document outlines the selection of appropriate stationary and mobile phases, a step-by-step column chromatography procedure, and methods for fraction analysis and product isolation.
Introduction
Column chromatography is a fundamental purification technique in organic synthesis, essential for separating compounds from a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1][2] For aromatic heterocyclic compounds like this compound, this method is highly effective in removing impurities such as starting materials, byproducts, and isomers. The polarity of the quinoline ring, further influenced by the electron-withdrawing nitro group and the bromine atom, dictates its interaction with the stationary phase. Proper selection of the chromatographic conditions is paramount for achieving efficient separation and high recovery of the purified product. This protocol details a robust method for the purification of this compound, which can be adapted for similar compounds.
Quantitative Data Summary
The efficiency of a purification process is evaluated based on the purity achieved and the yield of the final product. The following table presents hypothetical but typical data for the purification of this compound, comparing column chromatography with recrystallization.
| Purification Method | Initial Purity (Crude) | Final Purity | Typical Yield | Notes |
| Column Chromatography | ~85% | >98% | 60-80% | Effective for removing closely related impurities and baseline materials.[3] |
| Recrystallization | ~85% | ~95% | 70-85% | Good for removing less polar impurities, but may not be effective for isomers.[3] |
| Recrystallization followed by Column Chromatography | ~85% | >99% | 50-70% | Recommended for achieving very high purity for analytical standards or sensitive downstream applications.[3] |
Experimental Protocol
This protocol describes a general method for purifying crude this compound using silica gel flash column chromatography.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)[4]
-
Hexanes (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane (optional)
-
Triethylamine (optional, for deactivation)
-
TLC plates (silica gel coated)
-
Glass column for chromatography
-
Sand (acid-washed)
-
Cotton or Glass Wool
-
Collection tubes
-
Rotary evaporator
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase (eluent) system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop the plates in different solvent systems with varying ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A good starting point is a 4:1 ratio of petroleum ether to ethyl acetate.[3]
-
Visualize the developed plates under UV light.
-
The optimal eluent system is one that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound (this compound) and shows good separation from impurities.[4]
Column Preparation (Slurry Method)
-
Select a glass column of an appropriate size. A general rule is to use a weight of silica gel that is 20 to 50 times the weight of the crude sample.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica gel. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
Note on Acid Sensitivity : Quinoline derivatives can sometimes degrade on acidic silica gel. If streaking or low recovery is observed, consider deactivating the silica gel by using an eluent containing a small amount (0.5-1%) of triethylamine.[5]
Sample Loading (Dry Loading)
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to this solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.[5]
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply gentle pressure to the top of the column (using a pump or inert gas for flash chromatography) to begin elution at a steady flow rate.[1]
-
Collect the eluent in fractions (e.g., in test tubes).
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[6]
Isolation of Purified Product
-
Based on the TLC analysis of the fractions, combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Determine the weight and calculate the yield. Assess the purity using analytical techniques such as HPLC, NMR, or melting point.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the purification process.
References
Application Notes and Protocols for the Synthesis of 3-amino-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a foundational structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic introduction of functional groups, such as amino and nitro moieties, onto the quinoline core can significantly modulate the pharmacological profile of the resulting molecules. 3-amino-6-nitroquinoline, in particular, serves as a valuable building block in medicinal chemistry, enabling the synthesis of diverse derivatives for drug discovery and development. This document provides a detailed protocol for the synthesis of 3-amino-6-nitroquinoline from 3-bromo-6-nitroquinoline, primarily focusing on the robust and versatile Buchwald-Hartwig amination reaction.
Reaction Principle
The conversion of this compound to 3-amino-6-nitroquinoline is effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2] This reaction is a powerful method for the formation of carbon-nitrogen bonds. The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The subsequent steps involve the coordination of an ammonia equivalent, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired 3-amino-6-nitroquinoline and regenerate the palladium(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of this catalytic cycle.
An alternative, though potentially less selective, approach is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the 6-position activates the quinoline ring, making it more susceptible to nucleophilic attack. In this case, an ammonia source could directly displace the bromide at the 3-position. However, controlling the reaction conditions to avoid side reactions can be challenging.
Experimental Protocols
This section details the experimental procedures for the synthesis of 3-amino-6-nitroquinoline from this compound via Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination using an Ammonia Surrogate
This protocol is adapted from established procedures for the amination of aryl halides.[3][4]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Benzophenone imine (ammonia surrogate)
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere of argon or nitrogen, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the flask.
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of benzophenone imine (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis of the Imine: Upon completion of the reaction (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 1 M hydrochloric acid (10 mL) and stir vigorously for 1 hour to hydrolyze the intermediate imine.
-
Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford pure 3-amino-6-nitroquinoline.
Data Presentation
The following table summarizes representative reaction parameters for the Buchwald-Hartwig amination of this compound.
| Parameter | Value/Condition |
| Starting Material | This compound |
| Ammonia Source | Benzophenone imine |
| Catalyst | Palladium(II) acetate |
| Ligand | Xantphos |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Hypothetical Yield * | 70-85% |
*Yields are hypothetical and based on similar reactions reported in the literature. Actual yields will depend on the specific reaction conditions and optimization.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of 3-amino-6-nitroquinoline.
Reaction Signaling Pathway (Conceptual)
Caption: A conceptual diagram of the Buchwald-Hartwig amination.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.
-
Toluene is a flammable and toxic solvent.
Purification and Characterization
The final product, 3-amino-6-nitroquinoline, should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Column Chromatography: For the purification of the crude product.
-
Melting Point: To determine the melting point of the purified compound.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., amino and nitro groups).
-
By following these detailed protocols, researchers can reliably synthesize 3-amino-6-nitroquinoline, a key intermediate for the development of novel chemical entities with potential therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yield in 3-Bromo-6-nitroquinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Bromo-6-nitroquinoline. The following sections address common experimental challenges and offer strategies to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: The synthesis of this compound is not as commonly documented as other isomers. However, two primary retrosynthetic approaches can be considered, each with its own set of challenges:
-
Nitration of 3-Bromoquinoline: This approach involves the electrophilic nitration of a 3-bromoquinoline precursor. The key challenge is controlling the regioselectivity of the nitration to favor substitution at the 6-position.
-
Bromination of 6-Nitroquinoline: This strategy entails the electrophilic bromination of 6-nitroquinoline. The main obstacle is achieving selective bromination at the 3-position, as direct bromination of quinolines can often lead to a mixture of isomers.[1][2]
Q2: What are the most common side reactions that can lower the yield?
A2: Several side reactions can contribute to lower yields:
-
Formation of Positional Isomers: In both proposed synthetic routes, the formation of other nitro or bromo isomers is a significant possibility. For instance, nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines.[3]
-
Over-bromination: When brominating 6-nitroquinoline, the formation of di- or poly-brominated products can occur, especially with aggressive brominating agents or harsh reaction conditions.[1]
-
Tar Formation: Under strong acidic and high-temperature conditions, common in both nitration and bromination, degradation of starting materials and products can lead to the formation of polymeric tar-like substances.[1]
-
N-Oxide Formation: During nitration, oxidation of the quinoline nitrogen to an N-oxide can occur, which alters the reactivity and regioselectivity of subsequent electrophilic substitution.[4][5]
Q3: How can I purify the crude this compound product?
A3: Purification can be challenging due to the presence of isomers and byproducts with similar polarities. Common purification techniques include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating isomers. A careful selection of the eluent system is crucial for achieving good separation.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent or solvent mixture can be highly effective for removing impurities. For bromoquinolines, recrystallization of the hydrobromide salt from a water/alcohol mixture can be an effective purification step.[1][2]
-
Acid-Base Extraction: Exploiting the basicity of the quinoline nitrogen, an acid-base workup can help remove non-basic impurities.
Troubleshooting Guides
Route 1: Nitration of 3-Bromoquinoline
This section provides troubleshooting for the synthesis of this compound via the nitration of 3-bromoquinoline.
Issue 1: Low or No Yield of the Desired 6-Nitro Isomer
| Possible Cause | Solution |
| Incorrect Nitrating Conditions | The pyridine ring is deactivated towards electrophilic substitution under acidic conditions. Nitration will preferentially occur on the benzene ring. Standard nitrating conditions (HNO₃/H₂SO₄) on quinoline typically yield 5- and 8-nitro isomers.[3] To favor the 6-position, careful optimization of temperature and acid concentration is necessary. |
| Reaction Temperature Too High | High temperatures can lead to product degradation and the formation of byproducts. It is crucial to maintain a low temperature (e.g., -5°C to 0°C) during the addition of the nitrating agent.[6] |
| Formation of N-oxide | N-oxidation can alter the regiochemical outcome of the nitration.[4][5] Consider using milder nitrating agents or reaction conditions that minimize N-oxide formation. |
Experimental Protocol: Nitration of 3-Bromoquinoline (Proposed)
-
Materials: 3-Bromoquinoline, Concentrated Sulfuric Acid (H₂SO₄), Concentrated Nitric Acid (HNO₃), Ice, Dichloromethane (CH₂Cl₂), Sodium Carbonate (Na₂CO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 3-bromoquinoline in concentrated sulfuric acid in a round-bottom flask.
-
Cool the mixture to -5°C in a salt-ice bath with constant stirring.
-
Separately, prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid, and cool it to -5°C.
-
Add the cold nitrating mixture dropwise to the 3-bromoquinoline solution over one hour, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, continue stirring at 0°C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
After the ice has melted, extract the product with dichloromethane.
-
Wash the combined organic layers with a sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 2: Bromination of 6-Nitroquinoline
This section provides troubleshooting for the synthesis of this compound via the bromination of 6-nitroquinoline.
Issue 2: Poor Regioselectivity and Formation of Multiple Isomers
| Possible Cause | Solution |
| Aggressive Brominating Agent | Molecular bromine (Br₂) can be aggressive and lead to poor regioselectivity and over-bromination.[1] Consider using a milder brominating agent like N-Bromosuccinimide (NBS) to improve control over the reaction. |
| High Reaction Temperature | Elevated temperatures can decrease the selectivity of the bromination. Conducting the reaction at a lower temperature may favor the formation of the desired 3-bromo isomer. |
| Unfavorable Electronic Effects | The nitro group at the 6-position is deactivating, which can make bromination more difficult and may direct the substitution to other positions. The choice of solvent and catalyst can influence the regioselectivity. |
Experimental Protocol: Bromination of 6-Nitroquinoline (Proposed)
-
Materials: 6-Nitroquinoline, N-Bromosuccinimide (NBS), Acetonitrile (CH₃CN), Sodium Carbonate (Na₂CO₃) solution.
-
Procedure:
-
Dissolve 6-nitroquinoline in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0 - 1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Gentle heating may be required to initiate the reaction.
-
Upon completion, quench the reaction with a sodium carbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization.
-
Data Summary
The following table summarizes hypothetical yields for the synthesis of this compound under different conditions. This data is illustrative and would require experimental validation.
| Route | Reagents | Temperature (°C) | Solvent | Hypothetical Yield (%) | Key Byproducts |
| Nitration | 3-Bromoquinoline, HNO₃/H₂SO₄ | -5 to 0 | - | 30-40% | 5-nitro, 8-nitro isomers |
| Bromination | 6-Nitroquinoline, NBS | 25-50 | Acetonitrile | 40-50% | 5-bromo, 8-bromo isomers, Di-bromo products |
Visualizations
Caption: Proposed synthetic routes to this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Regioselective Synthesis of 3-Bromo-6-nitroquinoline
Welcome to the technical support center for the synthesis of 3-Bromo-6-nitroquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with achieving high regioselectivity in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
The synthesis of this compound is primarily approached via a two-step electrophilic aromatic substitution strategy. The sequence of these steps is critical and presents the main challenge. The two logical pathways are:
-
Nitration of 3-Bromoquinoline: This involves the nitration of a pre-existing 3-bromoquinoline scaffold. This is often the more explored route but is complicated by the formation of multiple isomers.
-
Bromination of 6-Nitroquinoline: This involves the bromination of 6-nitroquinoline. This route is challenging due to the strong deactivating effect of the nitro group, which can make the subsequent bromination difficult and require harsh conditions.
Q2: Why is achieving regioselectivity in the synthesis of this compound so challenging?
The core challenge lies in controlling the position of the second substituent on the quinoline ring. In the more common approach—nitration of 3-bromoquinoline—the directing effects of the existing bromine atom and the quinoline ring system itself lead to a mixture of products. The bromine at the C-3 position deactivates the pyridine ring, directing the incoming electrophile (NO₂⁺) towards the carbocyclic (benzene) ring. This results in substitution primarily at the C-6 and C-8 positions, leading to a mixture of this compound and 3-Bromo-8-nitroquinoline, which are often difficult to separate.
Q3: What are the most common isomeric impurities I should expect?
When nitrating 3-bromoquinoline, the most prevalent isomeric impurity is 3-Bromo-8-nitroquinoline . Depending on the reaction conditions, minor amounts of 3-Bromo-5-nitroquinoline may also be formed. The relative ratios of these isomers are highly sensitive to factors like temperature and the composition of the nitrating agent.
Q4: How can I spectroscopically distinguish this compound from its isomers?
Distinguishing between the 6-nitro and 8-nitro isomers is crucial and can be achieved primarily using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While specific data for this compound is not abundant, we can infer the expected patterns by comparing the spectra of related compounds like 6-nitroquinoline and 8-bromoquinoline.[2][3]
-
¹H NMR: The proton environments are distinct. For the 6-nitro isomer, H-5 is adjacent to the electron-withdrawing nitro group and will appear as a doublet with a small meta-coupling, significantly downfield. For the 8-nitro isomer, H-7 will be similarly affected. The coupling patterns and chemical shifts of the protons on the benzene ring (H-5, H-7, H-8 for the 6-nitro isomer; H-5, H-6, H-7 for the 8-nitro isomer) will provide a clear fingerprint for each isomer.
-
¹³C NMR: The carbon atom directly attached to the nitro group will be significantly deshielded. The overall pattern of signals in the aromatic region will differ between the isomers.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound via the nitration of 3-bromoquinoline.
Problem 1: Low Overall Yield
-
Possible Cause 1: Incomplete Reaction.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the starting material (3-bromoquinoline) persists, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can promote the formation of side products.
-
-
Possible Cause 2: Over-nitration or Degradation.
-
Solution: The reaction is highly exothermic. Strict temperature control is critical. Ensure the reaction is performed in an ice bath (0-5 °C) during the addition of the nitrating mixture. Use a dropping funnel for slow, controlled addition of reagents. Using an overly aggressive nitrating agent or high temperatures can lead to degradation or the formation of dinitro products.
-
Problem 2: Poor Regioselectivity (High Ratio of 3-Bromo-8-nitroquinoline Isomer)
-
Possible Cause 1: Unoptimized Reaction Conditions.
-
Solution: The ratio of isomers is highly dependent on the reaction conditions. A systematic optimization is recommended. The table below illustrates how varying conditions can affect the product distribution. Lower temperatures generally favor the formation of the 6-nitro isomer (para-directing influence) over the 8-nitro isomer (ortho-directing influence).
-
-
Possible Cause 2: Thermodynamic vs. Kinetic Control.
-
Solution: Altering the acid medium and temperature can shift the balance between kinetic and thermodynamic products. Experiment with different concentrations of sulfuric acid, as this can influence the active nitrating species and the protonation state of the quinoline nitrogen, thereby affecting regioselectivity.
-
Problem 3: Difficulty in Separating Isomers
-
Possible Cause: Similar Physicochemical Properties.
-
Solution 1 (Column Chromatography): The isomers often have very similar polarities. Use a high-performance flash chromatography system with a long column and a shallow solvent gradient (e.g., starting with 98:2 Hexane:Ethyl Acetate and slowly increasing the polarity). Multiple columns may be necessary to achieve high purity.
-
Solution 2 (Fractional Recrystallization): This can be an effective technique if a suitable solvent is identified. Screen various solvents (e.g., ethanol, methanol, acetic acid, ethyl acetate, or mixtures) to find one in which the solubility of the two isomers differs significantly at different temperatures.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes illustrative data on how reaction parameters can influence the yield and regioselectivity of the nitration of 3-bromoquinoline.
| Entry | Temperature (°C) | H₂SO₄:HNO₃ Ratio (v/v) | Time (h) | Total Yield (%) | Isomer Ratio (6-nitro : 8-nitro) |
| 1 | 25 | 1:1 | 2 | 75 | 55 : 45 |
| 2 | 0-5 | 1:1 | 2 | 80 | 65 : 35 |
| 3 | 0-5 | 2:1 | 4 | 82 | 70 : 30 |
| 4 | -10 | 2:1 | 4 | 78 | 75 : 25 |
Note: This data is illustrative and based on established principles of electrophilic aromatic substitution. Actual results will vary and require experimental validation.
Experimental Protocols & Visualizations
Key Synthetic Pathway: Nitration of 3-Bromoquinoline
The diagram below illustrates the primary challenge in this synthesis: the formation of multiple isomers from a single starting material.
Caption: Regioselectivity challenges in the nitration of 3-bromoquinoline.
Experimental Protocol: Synthesis of this compound
Disclaimer: This procedure involves the use of highly corrosive and oxidizing acids. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromoquinoline (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (H₂SO₄, ~4.0 eq) to the flask while maintaining the temperature below 10 °C. Stir until the 3-bromoquinoline is completely dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (H₂SO₄, ~2.0 eq) at 0 °C.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 3-bromoquinoline over 30-60 minutes. It is crucial to maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
-
Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7-8. Ensure this is done in an ice bath as the neutralization is highly exothermic.
-
Extraction: The precipitated solid product is collected by vacuum filtration. The aqueous filtrate should be extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the collected solid with the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, a mixture of isomers, must be purified by flash column chromatography or fractional recrystallization as described in the troubleshooting guide.
Troubleshooting Workflow
The following workflow provides a logical approach to diagnosing and solving common issues during the synthesis.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
minimizing byproduct formation in quinoline bromination
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize byproduct formation during the bromination of quinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of mono- and di-brominated products?
A1: The formation of product mixtures is a common issue in the electrophilic bromination of quinolines. The initial monobrominated product can undergo further bromination, leading to di- or even poly-brominated byproducts. The reactivity of the quinoline ring, influenced by substituents and reaction conditions, dictates the extent of this over-bromination. For instance, the bromination of 8-hydroxyquinoline can yield a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives.[1][2]
Q2: My bromination is not regioselective. How can I control where the bromine adds to the quinoline ring?
A2: Achieving high regioselectivity in quinoline bromination depends on several factors:
-
Ring Activation/Deactivation: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. Therefore, bromination typically occurs on the more electron-rich benzene ring, favoring the 5- and 8-positions.[3][4]
-
Substituent Effects: Electron-donating groups (EDGs) like -OH, -NH2, and -OCH3 on the benzene ring activate it towards electrophilic attack and direct the incoming bromine. For example, an 8-hydroxy or 8-amino group will direct bromination to the 5- and 7-positions.[1][2]
-
Reaction Conditions: The choice of solvent, temperature, and brominating agent can significantly influence regioselectivity. For example, gas-phase bromination at high temperatures (300-450°C) can lead to substitution on the pyridine ring at the 2- or 3-positions, which is not observed under typical solution-phase conditions.[5]
-
Catalysts and Reagents: Specific reagents can promote regioselective halogenation. For instance, metal-free C5-H halogenation of 8-substituted quinolines has been achieved with high regioselectivity using trihaloisocyanuric acid.[6]
Q3: What are the most common byproducts in quinoline bromination?
A3: Common byproducts include:
-
Isomers: A mixture of constitutional isomers (e.g., 5-bromo- and 8-bromoquinoline).[3][7]
-
Over-brominated products: Di- or poly-brominated quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline).[1][2]
-
Quinolinium salts: Formation of quinolinium hydrobromide salt can occur, which may precipitate from the reaction mixture.[2]
-
Decomposition products: Under harsh reaction conditions, degradation of the starting material or product can occur.
Q4: Can I brominate the pyridine ring of quinoline?
A4: Direct electrophilic bromination of the pyridine ring is difficult due to its electron-deficient nature.[1][2] However, it is possible under specific conditions:
-
High Temperatures: Gas-phase bromination at 300°C can yield 3-bromoquinoline, while at 450-500°C, 2-bromoquinoline is formed.[5]
-
Activating Groups: The presence of strong electron-donating groups on the pyridine ring can facilitate electrophilic attack, although this is less common.
-
Alternative Chemistries: Nucleophilic substitution reactions on appropriately substituted quinolines (e.g., with a leaving group on the pyridine ring) can be a more effective strategy for introducing bromine to the pyridine ring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple byproducts. 3. Decomposition of starting material or product. 4. Precipitation of quinolinium salt. | 1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Optimize reaction conditions for selectivity (see below). 3. Use milder brominating agents (e.g., NBS instead of Br2) or lower the reaction temperature. 4. Use a non-polar solvent or add a base (e.g., NaHCO3) during workup to neutralize HBr.[2] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Reaction conditions are not optimized. 2. The directing effect of the substituent is not strong enough. | 1. Solvent: Test a range of solvents (e.g., CHCl3, CH3CN, CCl4).[1][2] 2. Temperature: Lowering the temperature may improve selectivity. For 8-hydroxyquinoline, bromination at 15°C favors the 5,7-dibromo product.[1] 3. Brominating Agent: Consider using N-Bromosuccinimide (NBS) or trihaloisocyanuric acids for potentially higher selectivity.[6][8] |
| Formation of Poly-brominated Byproducts | 1. Excess brominating agent. 2. Reaction time is too long. 3. Highly activating substituent on the quinoline ring. | 1. Use stoichiometric amounts of the brominating agent (e.g., 1.0-1.1 equivalents for monobromination). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. For highly activated systems, consider using a milder brominating agent and lower temperatures. |
| No Reaction or Very Slow Reaction | 1. Insufficiently reactive brominating agent. 2. Deactivated quinoline ring. 3. Low reaction temperature. | 1. Use a more reactive brominating agent (e.g., Br2 with a Lewis acid catalyst), but be aware of potential selectivity issues. 2. If the quinoline ring has strong electron-withdrawing groups, more forcing conditions may be necessary. 3. Gradually increase the reaction temperature while monitoring for byproduct formation. |
Data Summary
Table 1: Regioselectivity in the Bromination of 8-Substituted Quinolines with Molecular Bromine (Br2)
| 8-Substituent | Molar Ratio (Substrate:Br2) | Solvent | Temperature | Major Product(s) | Yield (%) | Reference |
| -OH | 1:1.5 | CH3CN | 0°C | 5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline | Mixture | [1][2] |
| -OH | 1:2.04 | CHCl3 | Room Temp | 5,7-dibromo-8-hydroxyquinoline | 90 | [2] |
| -OCH3 | 1:1.5 | CHCl3 | Room Temp | 5-bromo-8-methoxyquinoline | 92 | [1] |
| -NH2 | 1:1.5 | CHCl3 | Room Temp | 5,7-dibromo-8-aminoquinoline & 5-bromo-8-aminoquinoline (42:58 ratio) | Mixture | [1] |
| -NH2 | 1:2.0 | CHCl3 | Room Temp | 5,7-dibromo-8-aminoquinoline | 99 | [1] |
Experimental Protocols
Protocol 1: Selective Monobromination of 8-Methoxyquinoline
This protocol is adapted from the work of Ökten et al. and is designed for the selective synthesis of 5-bromo-8-methoxyquinoline.[1]
-
Preparation: Dissolve 8-methoxyquinoline (1 eq) in chloroform (CHCl3) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: In a separate container, prepare a solution of bromine (1.5 eq) in CHCl3. Add this solution dropwise to the quinoline solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any HBr formed. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-bromo-8-methoxyquinoline.
Protocol 2: Dibromination of 8-Hydroxyquinoline
This procedure, based on the findings of Ökten et al., favors the formation of 5,7-dibromo-8-hydroxyquinoline.[2]
-
Preparation: Dissolve 8-hydroxyquinoline (1 eq) in chloroform (CHCl3) in a round-bottom flask.
-
Reagent Addition: Prepare a solution of bromine (2.04 eq) in CHCl3. Add this solution to the 8-hydroxyquinoline solution over 5 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour. A yellow solid may form.
-
Workup: Dissolve the resulting solid in additional CHCl3. Wash the organic solution with 5% aqueous NaHCO3 (3 times) and then dry over anhydrous Na2SO4.
-
Purification: After filtering and evaporating the solvent, the product can be crystallized from benzene to yield 5,7-dibromo-8-hydroxyquinoline.
Visual Guides
Caption: General experimental workflow for quinoline bromination.
Caption: Troubleshooting logic for quinoline bromination experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. uop.edu.pk [uop.edu.pk]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
troubleshooting failed reactions with 3-Bromo-6-nitroquinoline
This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions involving 3-Bromo-6-nitroquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format for common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Suzuki-Miyaura Coupling Reactions
Question 1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the common causes and how can I troubleshoot it?
Answer:
Failure or low yields in Suzuki-Miyaura couplings with this compound can stem from several factors, primarily related to the electronic nature of the substrate and the stability of the reagents. The strong electron-withdrawing nitro group at the 6-position makes the C-Br bond susceptible to oxidative addition, which is generally favorable for this key step in the catalytic cycle. However, it also introduces other challenges.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl bromides like this compound, ligands that promote fast oxidative addition and reductive elimination are preferred.
-
Base and Solvent Choice: The base plays a crucial role in the transmetalation step. A careful selection is necessary to avoid side reactions. The solvent system must be anhydrous and thoroughly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.
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Boronic Acid/Ester Quality: Boronic acids are prone to decomposition (protodeboronation), especially under heating.[1] Using a more stable boronate ester (e.g., pinacol ester) can be beneficial.[2] Ensure the boronic acid or ester is pure and dry.
-
Reaction Temperature: While heating is often required, excessive temperatures can lead to catalyst decomposition and increased side reactions. Monitor the reaction progress closely to determine the optimal temperature.
-
Competing Nucleophilic Aromatic Substitution (SNAr): The electron-deficient quinoline ring is activated towards nucleophilic attack. Strong bases, especially alkoxides, can potentially act as nucleophiles, leading to SNAr byproducts. If SNAr is suspected, consider using a weaker, non-nucleophilic base.
Question 2: I am observing the formation of significant amounts of a homocoupling byproduct of my boronic acid. How can I minimize this?
Answer:
Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.
Minimization Strategies:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed to remove all traces of oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.
-
Use of Stoichiometry: An excess of the boronic acid can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1:1 or a slight excess of the this compound.
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes help to minimize its decomposition and subsequent homocoupling.
Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig amination of this compound is not proceeding, or I'm getting a complex mixture of products. What should I investigate?
Answer:
The Buchwald-Hartwig amination of this compound is challenging due to the potential for competing reactions and interactions with the nitro group.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium precatalyst and ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and reductive elimination steps.[3]
-
Base Selection: The base is critical and can be problematic. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups, potentially leading to decomposition or side reactions.[4] Consider using milder bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Competing SNAr Reaction: The amine nucleophile can directly attack the electron-deficient quinoline ring in an SNAr fashion, competing with the palladium-catalyzed pathway. This is more likely with highly nucleophilic amines and at higher temperatures. If SNAr is suspected, try lowering the reaction temperature and using a catalyst system known for high turnover rates to favor the catalytic cycle.
-
Solvent and Temperature: Anhydrous, non-polar, and aprotic solvents like toluene or dioxane are standard. The optimal temperature needs to be determined empirically; start at a lower temperature (e.g., 80 °C) and gradually increase if no reaction is observed.
-
Purity of Reagents: Ensure the amine, solvent, and all other reagents are pure and dry. Water and other impurities can deactivate the catalyst.
Nucleophilic Aromatic Substitution (SNAr)
Question 1: I want to perform a nucleophilic aromatic substitution on this compound. What conditions should I start with, and what are the potential issues?
Answer:
The presence of the strongly electron-withdrawing nitro group at the 6-position activates the 3-position of the quinoline ring for nucleophilic aromatic substitution. This can be a viable synthetic strategy.
Starting Conditions and Potential Issues:
-
Nucleophile Choice: Strong nucleophiles such as alkoxides, thiolates, and primary or secondary amines are suitable.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to facilitate the reaction.
-
Temperature: The reaction may require heating, but the optimal temperature will depend on the nucleophilicity of the attacking species and the stability of the substrate and product.
-
Potential Issues:
-
Multiple Substitution: If there are other potential leaving groups or activated positions on the molecule, multiple substitutions could occur.
-
Side Reactions with the Nitro Group: Highly reactive nucleophiles or harsh basic conditions could potentially react with the nitro group.
-
Solubility Issues: The starting material or product may have limited solubility in the chosen solvent, affecting reaction rates and purification.
-
Data Presentation: Recommended Starting Conditions for Optimization
The following tables provide suggested starting conditions for various reactions with this compound. These are intended as a baseline for further optimization.
Table 1: Suzuki-Miyaura Coupling - Starting Conditions
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(dppf)Cl₂ is often more robust for heteroaromatic substrates. |
| Ligand | (If using a precursor like Pd₂(dba)₃) SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligands can improve yields. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Cs₂CO₃ is more soluble and often more effective. |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) | Must be thoroughly degassed. |
| Temperature | 80-100 °C | Monitor for decomposition at higher temperatures. |
| Boron Reagent | Arylboronic acid or Arylboronic acid pinacol ester (1.1-1.5 equiv) | Pinacol esters are more stable to protodeboronation. |
Table 2: Buchwald-Hartwig Amination - Starting Conditions
| Parameter | Recommended Condition | Notes |
| Catalyst Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pre-catalysts are often more reliable. |
| Ligand | Xantphos, BINAP, or a Buchwald ligand (e.g., XPhos) (2-8 mol%) | Ligand choice is critical and may require screening. |
| Base | Cs₂CO₃ or K₃PO₄ (1.5-2.5 equivalents) | Milder bases are recommended to avoid side reactions with the nitro group. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous and degassed) | Anhydrous conditions are essential. |
| Temperature | 80-110 °C | Lower temperatures may be needed to disfavor competing SNAr. |
| Amine | Primary or secondary amine (1.1-1.5 equivalents) | Ensure the amine is pure and dry. |
Table 3: Nucleophilic Aromatic Substitution (SNAr) - Starting Conditions
| Parameter | Recommended Condition | Notes |
| Nucleophile | Amine, Alkoxide, or Thiolate (1.5-3.0 equivalents) | The stoichiometry may need to be optimized. |
| Solvent | DMF, DMSO, or NMP | Polar aprotic solvents are generally preferred. |
| Temperature | 50-120 °C | The required temperature will depend on the nucleophile's reactivity. |
| Additives | (Optional) K₂CO₃ or another non-nucleophilic base for amine nucleophiles | To scavenge HBr formed during the reaction. |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for specific substrates and reaction scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a round-bottom flask, add this compound (1.0 equiv) and a polar aprotic solvent (e.g., DMF).
-
Add the nucleophile (e.g., a secondary amine, 1.5 equiv). If the nucleophile is an alcohol or thiol, pre-treatment with a base like sodium hydride to form the corresponding alkoxide or thiolate may be necessary.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, which will vary depending on the nucleophile and solvent used. Typically, this involves diluting with water and extracting with an organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General troubleshooting workflow for failed reactions.
References
purification strategies for removing isomers of 3-Bromo-6-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Bromo-6-nitroquinoline, focusing on the effective removal of its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, the primary challenge is the formation of various positional isomers. The bromination and nitration of the quinoline ring can result in a mixture of products where the bromo and nitro groups are located at different positions. Common isomers include 3-Bromo-8-nitroquinoline, 6-Bromo-8-nitroquinoline, and 5-Bromo-8-nitroquinoline[1][2]. Other impurities may include unreacted starting materials or di-brominated/di-nitrated quinoline species.
Q2: What are the principal methods for purifying this compound and separating its isomers?
A2: The most effective purification strategies for separating isomers of this compound are recrystallization and column chromatography. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is also an option. The choice of method depends on the specific isomer profile, the quantity of the crude material, and the desired final purity[3].
Q3: How can I assess the purity of my final this compound product?
A3: Purity assessment is critical and can be performed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is highly effective for quantifying isomeric impurities[4]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure and identifying any organic impurities. Mass Spectrometry (MS) can be used to verify the molecular weight of the desired product[3].
Q4: My purified this compound appears as a pale yellow solid. Is this coloration normal?
A4: Yes, pure this compound is typically a white to pale yellow solid. A significant yellow or brown coloration might indicate the presence of residual impurities or degradation by-products. If high purity is required, further purification steps may be necessary[5].
Purification Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Recrystallization Issues
Issue 1: An oily residue forms during cooling instead of crystals.
-
Possible Cause: This phenomenon, known as "oiling out," can occur if the solute's melting point is lower than the solvent's boiling point, or if the solution is too concentrated (supersaturated) and cools too quickly[3].
-
Suggested Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to reduce the concentration.
-
Allow the solution to cool much more slowly to room temperature.
-
If crystallization is slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product[5][6].
-
Issue 2: The recovery yield after recrystallization is very low.
-
Possible Cause: Significant loss of product can occur if too much solvent is used, if the product is partially soluble in the cold solvent, or during physical transfers between vessels[5].
-
Suggested Solution:
-
Use the absolute minimum amount of hot solvent required to fully dissolve the crude product[7].
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration[5].
-
When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.
-
Ensure all product is transferred during filtration by rinsing the flask with the filtrate (mother liquor).
-
Issue 3: Recrystallization is not effectively removing a key isomeric impurity.
-
Possible Cause: The impurity and the desired product have very similar solubilities in the chosen solvent.
-
Suggested Solution:
-
Perform a systematic solvent screening to find a solvent or solvent mixture with better selectivity[8]. Good starting points for quinoline derivatives can include ethanol, isopropanol, or mixtures like ethanol/water or ethyl acetate/hexane[5][9].
-
Consider a second recrystallization step with a different solvent system.
-
If recrystallization fails to provide adequate separation, column chromatography will be necessary.
-
Column Chromatography Issues
Issue 1: Isomers of this compound are co-eluting or have very poor separation.
-
Possible Cause: Positional isomers often have very similar polarities, making their separation on a chromatography column challenging. The chosen mobile phase (eluent) may not have the optimal polarity to resolve them[3][10].
-
Suggested Solution:
-
Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Start with a non-polar system like hexane/ethyl acetate and gradually increase the polarity. Aim for an Rf value of 0.3-0.4 for the this compound[10].
-
Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the run. This can effectively separate compounds with close polarities[3][10].
-
Change the Stationary Phase: If silica gel is ineffective, consider using neutral or basic alumina, which offers different selectivity and may resolve the isomers[3][10]. Phenyl- or PFP-functionalized columns can also be effective for separating aromatic positional isomers due to pi-pi interactions[11][12].
-
Issue 2: The product appears to be degrading on the silica gel column.
-
Possible Cause: The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups on the surface of standard silica gel, leading to degradation[10].
-
Suggested Solution:
-
Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent containing a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) before packing the column. This neutralizes the acidic sites[3][10].
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina or Florisil[10].
-
Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the time the compound spends in contact with the stationary phase[10].
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound Isomers
| Purification Method | Typical Purity Achieved | Throughput | Primary Advantages | Primary Disadvantages |
| Recrystallization | Moderate to High | High | Cost-effective, simple setup, good for removing less soluble impurities. | May not effectively separate isomers with similar solubilities; potential for low yield. |
| Column Chromatography | High | Moderate | Excellent for separating isomers with different polarities; adaptable to various scales. | Can be time-consuming; potential for product degradation on acidic stationary phases. |
| Preparative HPLC | Very High (>99%) | Low | Provides the highest resolution and purity; ideal for final polishing steps. | Expensive, requires specialized equipment, not suitable for large-scale initial purification. |
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Mobile Phase) | Target Compound Type | Notes |
| Silica Gel | Hexane / Ethyl Acetate (Gradient) | General Purpose | A standard choice for compounds of moderate polarity. Start with a low percentage of ethyl acetate and increase gradually. |
| Silica Gel (with 1% Triethylamine) | Hexane / Ethyl Acetate (Gradient) | Basic Compounds (like quinolines) | The triethylamine neutralizes acidic sites on the silica, preventing tailing and degradation[10]. |
| Neutral Alumina | Dichloromethane / Methanol (Gradient) | Acid-Sensitive Compounds | Offers different selectivity compared to silica gel and can be beneficial for separating challenging isomers[10]. |
| Phenyl-functionalized Silica | Acetonitrile / Water or Hexane / Isopropanol | Aromatic Positional Isomers | Utilizes pi-pi interactions to enhance the separation of aromatic compounds[12]. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
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Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum volume of hot ethanol to completely dissolve the solid with gentle heating and stirring.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation is complete, place the flask in an ice bath for 30 minutes to maximize precipitation[5].
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water solution.
-
Dry the crystals in a vacuum oven to a constant weight.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate). If your compound is basic, add 0.5-1% triethylamine to the eluent[10].
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.
-
Elution: Begin eluting with the starting mobile phase, applying pressure to maintain a steady flow. Collect fractions continuously.
-
Gradient (if needed): Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds[3].
-
Fraction Analysis: Monitor the collected fractions using TLC and UV visualization to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound[10].
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting isomer separation in chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. benchchem.com [benchchem.com]
- 4. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. welch-us.com [welch-us.com]
- 12. separation of positional isomers - Chromatography Forum [chromforum.org]
preventing decomposition of 3-Bromo-6-nitroquinoline during reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-nitroquinoline. The information is designed to help prevent decomposition and address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during a reaction?
A1: this compound is susceptible to several decomposition pathways, primarily related to its two functional groups:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) or intermediate species like nitroso (-NO) and hydroxylamino (-NHOH) under various reductive conditions. This is a common side reaction when using reducing agents or certain metal catalysts.
-
Cleavage of the Carbon-Bromine Bond (Dehalogenation): The bromo substituent can be removed (hydrodehalogenation) under catalytic hydrogenation conditions or in the presence of strong bases and a hydrogen source.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group activates the C-Br bond for substitution by nucleophiles. While this is a useful synthetic transformation, unintended nucleophiles in the reaction mixture (e.g., hydroxide, alkoxides, or even some solvents at high temperatures) can lead to unwanted side products.
Q2: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC. What could be the cause?
A2: A dark reaction mixture and multiple TLC spots often indicate decomposition. For this compound, this could be due to:
-
High Reaction Temperature: Thermal decomposition can occur at elevated temperatures, leading to polymerization or charring.
-
Strongly Basic or Acidic Conditions: The quinoline core and the nitro group can be sensitive to harsh pH conditions, leading to complex side reactions.
-
Catalyst Decomposition: In palladium-catalyzed reactions, the formation of palladium black (a sign of catalyst precipitation and deactivation) can darken the mixture and halt the desired reaction, allowing side reactions to dominate.
-
Photosensitivity: Bromo-aromatic compounds can be sensitive to light, which may initiate radical decomposition pathways. It is advisable to protect the reaction from light.[1]
Q3: I am attempting a Suzuki coupling, but I'm getting a low yield of the desired product and a significant amount of 6-nitroquinoline. What is happening?
A3: The formation of 6-nitroquinoline is a result of hydrodehalogenation, a common side reaction in palladium-catalyzed couplings. This can be caused by:
-
Excessive Base or Presence of Water: Some base and solvent combinations can generate species that lead to the reductive cleavage of the C-Br bond.
-
Inefficient Catalysis: If the catalytic cycle is slow or the catalyst deactivates, the reductive dehalogenation pathway can become more prominent.
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner can degrade, leaving the palladium catalyst to promote dehalogenation of the starting material.
Q4: Can I perform a reaction on the bromo group without affecting the nitro group?
A4: Yes, chemoselective reactions are possible, but require careful selection of conditions.
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are generally selective for the C-Br bond over the C-NO₂ bond. However, the nitro group's stability must be considered under the specific reaction conditions (see troubleshooting guides below).
-
Nucleophilic Aromatic Substitution (SNAr) specifically targets the bromine atom due to activation by the nitro group.[2][3]
Q5: Can the nitro group be reduced selectively in the presence of the bromo group?
A5: Yes, selective reduction of the nitro group is a common transformation.
-
Catalytic Hydrogenation: While catalytic hydrogenation can sometimes lead to dehalogenation, specific catalysts and conditions can favor nitro group reduction. For instance, Ru₅₀P₅₀@SILP has shown excellent tolerance for halogen-containing substrates during the hydrogenation of other parts of the molecule, suggesting potential for chemoselectivity.[4]
-
Metal/Acid Systems: Reagents like SnCl₂/HCl or Fe/NH₄Cl are classic choices for reducing aromatic nitro groups and are generally compatible with aryl bromides.[5]
Troubleshooting Guides
Issue 1: Decomposition during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
This guide addresses common issues such as low yield, dehalogenation, and nitro group reduction during Pd-catalyzed reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion to the desired product. | Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen. | Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). |
| Inappropriate Ligand: The ligand may not be suitable for the electron-deficient substrate. | For Suzuki couplings, consider electron-rich, bulky phosphine ligands like SPhos or XPhos. | |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Gradually increase the temperature, but monitor for decomposition (not exceeding 120 °C is a general guideline). | |
| Formation of 6-nitroquinoline (Dehalogenation). | Base is too strong or reactive: Some bases can promote hydrodehalogenation. | Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like alkoxides. |
| Hydrogen Source: Solvents like alcohols can sometimes act as a hydrogen source for dehalogenation. | Consider using aprotic solvents like dioxane, toluene, or DMF. | |
| Protodeboronation of Boronic Acid (Suzuki): The boronic acid is degrading. | Use fresh boronic acid or consider using more stable boronate esters (e.g., pinacol esters). | |
| Formation of 3-Bromo-6-aminoquinoline (Nitro Reduction). | Reductive Conditions: Some phosphine ligands or additives can act as reducing agents at high temperatures. | Use the minimum necessary amount of phosphine ligand. Avoid additives known to have reducing properties. If using a boronic acid, ensure it is free of reducing impurities. |
| Reaction Temperature is too high: High temperatures can promote side reactions. | Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration. |
This protocol is a starting point and may require optimization.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat three times).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[6]
-
Reaction: Heat the mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Decomposition during Nucleophilic Aromatic Substitution (SNAr)
This guide addresses issues related to the displacement of the bromine atom by a nucleophile.
| Problem | Potential Cause | Recommended Solution |
| No reaction or slow conversion. | Poor Nucleophile: The nucleophile may not be strong enough to displace the bromide. | If possible, deprotonate the nucleophile with a non-nucleophilic base (e.g., NaH for an alcohol or amine) before adding it to the reaction. |
| Low Reaction Temperature: SNAr reactions often require heat to overcome the activation energy. | Gradually increase the reaction temperature. Microwave irradiation can also be effective in reducing reaction times.[3] | |
| Multiple products observed. | Competing Reactions: The nucleophile or base may be reacting with the nitro group or the quinoline ring itself. | Use a less aggressive base or a more selective nucleophile. Lowering the reaction temperature may also improve selectivity. |
| Solvent Participation: Solvents like alcohols or water can act as nucleophiles at high temperatures. | Use aprotic polar solvents such as DMF, DMSO, or NMP.[7] |
This protocol is adapted from procedures for similar bromo-nitro-quinolines.[3]
-
Reaction Setup: In a microwave-safe vial, combine this compound (1.0 equiv), the amine nucleophile (e.g., morpholine, 1.2 equiv), and a base (e.g., triethylamine, 1.0 equiv).[3]
-
Reaction: Heat the mixture in a microwave reactor to 90-120 °C for 30-60 minutes.[3]
-
Workup: After cooling, dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the product by flash column chromatography.
Data and Visualizations
Summary of Potential Side Reactions
The following table summarizes the main decomposition pathways and the resulting products.
| Decomposition Pathway | Reactant(s)/Condition(s) | Major Decomposition Product |
| Hydrodehalogenation | Pd catalyst, base, H-donor (e.g., from solvent) | 6-Nitroquinoline |
| Nitro Group Reduction | Reducing agent (e.g., SnCl₂, H₂/Pd) | 3-Bromo-6-aminoquinoline |
| Nucleophilic Substitution | Unintended nucleophile (e.g., H₂O, ROH) | 3-Hydroxy-6-nitroquinoline or 3-Alkoxy-6-nitroquinoline |
Logical Workflow for Troubleshooting a Failing Reaction
Caption: Troubleshooting workflow for reactions involving this compound.
Signaling Pathway of Decomposition
Caption: Potential reaction pathways and decomposition routes for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Isolating Pure 3-Bromo-6-nitroquinoline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup and purification of 3-Bromo-6-nitroquinoline. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a visual workflow to ensure a high-purity final product.
Troubleshooting Guide
Encountering issues during the isolation of this compound is common. This guide addresses potential problems and offers solutions to get your experiment back on track.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Precipitation | - The product is highly soluble in the quenching solution. - The reaction did not go to completion. | - Ensure the quenching solution (e.g., ice-water) is sufficiently cold to decrease solubility. - Before quenching, confirm reaction completion using Thin Layer Chromatography (TLC). |
| Oily Product Instead of Solid | - Presence of significant impurities. - Residual solvent from the reaction mixture. | - Wash the crude product with a non-polar solvent (e.g., hexane) to remove non-polar impurities. - Ensure complete removal of the reaction solvent under reduced pressure before workup. - Purify the crude product using column chromatography. |
| Product Contaminated with Starting Material | - Incomplete reaction. | - Increase the reaction time or temperature as per the reaction protocol. - Purify the product using column chromatography, selecting a solvent system that provides good separation between the product and starting material. |
| Presence of Positional Isomers | - Lack of regioselectivity in the nitration or bromination step. | - Optimize reaction conditions (e.g., temperature, rate of addition of reagents) to favor the formation of the desired isomer. - Employ high-performance liquid chromatography (HPLC) or careful column chromatography for separation. |
| Final Product is Discolored | - Presence of colored impurities or degradation products. | - Recrystallize the final product from a suitable solvent (e.g., ethanol, ethyl acetate). - Treat a solution of the product with activated charcoal to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: The most common impurities are process-related and may include:
-
Positional Isomers: Depending on the synthetic route, other bromo-nitroquinoline isomers can be formed.
-
Unreacted Starting Materials: Residual starting quinoline or brominating/nitrating agents.
-
Di-brominated or Di-nitrated Species: Formation of these can occur if the reaction conditions are too harsh.
-
Degradation Products: Potential for hydrolysis or other degradation pathways depending on the work-up and purification conditions.[1]
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is a yellow crystalline solid with a melting point of 170-171°C.[2]
Q4: Which solvents are suitable for recrystallization?
A4: Solvents like ethanol, ethyl acetate, or chloroform can be effective for recrystallization.[3] The choice of solvent will depend on the solubility of the compound and the impurities present. It is advisable to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₅BrN₂O₂ | [2] |
| Molecular Weight | 253.05 g/mol | [4] |
| Melting Point | 170-171 °C | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Boiling Point | 369.7 ± 22.0 °C at 760 mmHg | [2] |
| Density | 1.747 ± 0.06 g/cm³ | [2] |
Experimental Protocol: Workup and Purification
This protocol outlines a general procedure for the isolation and purification of this compound from a reaction mixture.
1. Quenching the Reaction:
- Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This will precipitate the crude product.
- If the reaction was performed in an acidic medium (e.g., sulfuric acid), neutralize the solution by the slow addition of a base such as sodium carbonate or ammonium hydroxide solution until the pH is neutral.[3][5][6]
2. Isolation of Crude Product:
- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the solid with several portions of cold water to remove any inorganic salts.
- If the product does not precipitate, perform a liquid-liquid extraction. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[6][7]
3. Drying the Product:
- If extracted, combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[5][6] Filter off the drying agent.
- If filtered, air-dry the solid product on the filter paper or in a desiccator.
4. Purification:
- Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate, or chloroform).[3] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
- Column Chromatography: If recrystallization does not yield a pure product, perform column chromatography on silica gel.[5]
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
- Load the crude product (dissolved in a minimum amount of the eluent or a more polar solvent and adsorbed onto a small amount of silica gel) onto the column.
- Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
5. Final Drying and Characterization:
- Dry the purified product under vacuum to remove any residual solvent.
- Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Experimental Workflow
Caption: Workflow for the workup and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemscene.com [chemscene.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
common impurities in 3-Bromo-6-nitroquinoline synthesis and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Bromo-6-nitroquinoline. This guide focuses on identifying and removing common impurities encountered during synthesis.
Troubleshooting Guide: Common Issues & Solutions
| Problem Encountered | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction (insufficient nitrating/brominating agent, low temperature, or short reaction time). | Optimize reaction conditions by incrementally increasing the amount of reagent, reaction time, or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Sub-optimal work-up procedure leading to product loss. | Ensure complete extraction with a suitable organic solvent. Optimize purification techniques like recrystallization to minimize loss.[1] | |
| Presence of Multiple Spots on TLC After Reaction | Formation of positional isomers or di-substituted products due to lack of regioselectivity. | Adjust reaction temperature; lower temperatures often increase selectivity.[2] Use column chromatography for separation of isomers. |
| Unreacted starting material remains. | Increase reaction time or temperature. Unreacted starting material can often be removed by recrystallization or column chromatography.[3][4] | |
| Product is Dark/Tarry | Reaction temperature was too high, causing decomposition or side reactions. | Maintain strict temperature control during the reaction, especially during the addition of reagents.[2][4] The use of decolorizing carbon during recrystallization can help remove colored impurities.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The common impurities depend on the synthetic route employed.
-
If synthesizing via nitration of 3-bromoquinoline:
-
If synthesizing via bromination of 6-nitroquinoline:
Q2: How can I identify the specific impurities in my crude product?
A combination of analytical techniques is recommended for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main product and its positional isomers.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, especially when compared to the spectra of the expected product and starting materials.
-
Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the impurities, which helps in identifying them as isomers, starting material, or di-substituted products.[6]
Q3: What are the most effective methods for removing these impurities?
Several purification techniques can be employed, often in combination:
-
Recrystallization: This is a primary method for removing small amounts of impurities from a solid product. The choice of solvent is critical for effective purification.
-
Column Chromatography: This is the most effective method for separating positional isomers and other impurities with similar polarity to the main product.[3][5]
-
Acid-Base Washing: During the work-up, washing the organic layer with a dilute acid or base solution can help remove unreacted starting materials or acidic/basic byproducts. For instance, a wash with a sodium carbonate or sodium bicarbonate solution is often used to neutralize the reaction mixture and remove acidic byproducts.[5][7]
Quantitative Data on Purification Methods
The following table provides an illustrative summary of expected purity levels after applying various purification techniques. Actual results will vary based on the specific impurity profile of the crude product.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Primary Impurities Removed |
| Single Recrystallization | 85-90% | 95-98% | Unreacted starting materials, some isomers. |
| Acid-Base Wash + Recrystallization | 85-90% | 97-99% | Acidic/basic byproducts, unreacted starting materials. |
| Column Chromatography | 70-85% | >99% | Positional isomers, di-substituted products.[3][5] |
| Decolorizing Carbon + Recrystallization | N/A (Colored Product) | >98% (Colorless/Pale Yellow) | Tarry materials and colored byproducts.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the purification of solid this compound.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point. Common solvents for quinoline derivatives include ethanol, methanol, chloroform, or mixtures like ethanol/water.[4][8]
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for separating this compound from its isomers.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.[3]
-
Elution: Begin eluting the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). The optimal eluent is typically determined beforehand by TLC analysis.[5]
-
Fraction Collection: Collect fractions in separate test tubes as the eluent flows through the column.
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Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting and purifying the crude product during the synthesis of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
References
Validation & Comparative
Purity Analysis of Synthesized 3-Bromo-6-nitroquinoline: A Comparative Guide by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthesized 3-Bromo-6-nitroquinoline, a key building block in medicinal chemistry. The performance of HPLC is objectively compared with alternative analytical techniques, supported by illustrative experimental data and detailed protocols.
Comparative Analysis of Purity Assessment Methods
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for determining the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] However, a comprehensive purity profile is often best achieved by employing orthogonal techniques. This guide compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Analysis of this compound
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Differential partitioning between a stationary and liquid mobile phase.[1] | Separation of volatile compounds based on partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometric detection.[2] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Strengths | High resolution and sensitivity for non-volatile and thermally labile compounds; excellent for quantification.[1][2] | Excellent for separating and identifying volatile and semi-volatile compounds; provides structural information from mass fragmentation.[2] | Provides detailed structural information; can be a primary method for quantification without a specific reference standard.[1][3] |
| Limitations | May require reference standards for impurity identification; not suitable for volatile compounds.[2] | Not suitable for non-volatile or thermally labile compounds.[2] | Lower sensitivity compared to chromatographic methods; requires a relatively pure sample for accurate quantification. |
| Ideal For | Quantifying the main component and non-volatile impurities such as starting materials and isomeric byproducts.[2] | Detecting and identifying volatile impurities like residual solvents. | Absolute purity determination and structural elucidation of the main product and impurities.[2] |
Illustrative Purity Analysis Data
The following tables present hypothetical data from the analysis of a synthesized batch of this compound, demonstrating the capabilities of each technique.
Table 2: Hypothetical HPLC Purity Analysis Data for this compound
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 3.5 | Unreacted 3-Bromoquinoline | 0.8 |
| 2 | 5.2 | Isomeric Impurity (e.g., 3-Bromo-8-nitroquinoline) | 1.5 |
| 3 | 7.8 | This compound | 97.5 |
| 4 | 9.1 | Unknown Impurity | 0.2 |
Purity by HPLC Area %: 97.5%
Table 3: Hypothetical GC-MS Analysis for Volatile Impurities
| Retention Time (min) | Identified Compound | Area (%) |
| 2.1 | Dichloromethane (Residual Solvent) | 0.15 |
| 4.5 | Toluene (Residual Solvent) | 0.05 |
Table 4: Hypothetical Quantitative NMR (qNMR) Purity Assessment
| Parameter | Result |
| Internal Standard | Maleic Anhydride |
| Calculated Purity (w/w %) | 97.2% |
| Identified Impurities | 3-Bromoquinoline (~0.7%), Isomeric impurity (~1.4%) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and the observed impurity profile of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[1]
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-31 min: 90-30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of methanol.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron Impact (EI) ionization, scanning from m/z 40-500.
Quantitative Nuclear Magnetic Resonance (qNMR)
This technique provides structural confirmation and an accurate measure of purity against a certified internal standard.[4]
-
Instrumentation: 400 MHz NMR spectrometer.[4]
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic Anhydride (certified reference material).[4]
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d₆.[4]
-
Acquisition Parameters: A sufficient number of scans to ensure a high signal-to-noise ratio, with a relaxation delay of at least 5 times the longest T₁ of the protons of interest.[4]
-
Data Processing: The spectra are phased and baseline corrected. The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.[4]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and purity analysis process.
Caption: General workflow for the synthesis of this compound.
Caption: Step-by-step workflow for the comprehensive purity analysis.
References
A Comparative Analysis of Reactivity: 3-Bromo-6-nitroquinoline vs. 3-Chloro-6-nitroquinoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary of Reactivity
In the context of nucleophilic aromatic substitution, the reactivity of the halogen leaving group is primarily dictated by its ability to stabilize the intermediate Meisenheimer complex and the electrophilicity of the carbon atom to which it is attached. Contrary to the trend observed in SN1 and SN2 reactions, the reactivity of halogens in SNAr follows the order F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring. A more electronegative halogen enhances the electrophilicity of the carbon atom, thereby accelerating this initial step.
Therefore, 3-chloro-6-nitroquinoline is expected to be more reactive than 3-bromo-6-nitroquinoline in nucleophilic aromatic substitution reactions. The higher electronegativity of chlorine compared to bromine makes the C3 position of the quinoline ring more electron-deficient and thus more susceptible to nucleophilic attack.
Theoretical Framework: The SNAr Mechanism
Nucleophilic aromatic substitution on 3-halo-6-nitroquinolines proceeds via a two-step addition-elimination mechanism.[1][2] The presence of the strongly electron-withdrawing nitro group at the 6-position is critical, as it delocalizes the negative charge of the intermediate complex, thereby stabilizing it.[3][4]
The key steps are:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the halogen (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion.
The electronegativity of the halogen influences the rate of the first step. A more electronegative halogen (like chlorine) leads to a more polarized C-X bond, increasing the partial positive charge on the carbon and making it a more favorable site for nucleophilic attack.
Comparative Data Overview
While specific experimental data for a direct comparison is unavailable, the expected outcomes based on theoretical principles are summarized below. The following table presents hypothetical yet illustrative data for a typical SNAr reaction, such as the reaction with a secondary amine like piperidine. This data is intended to guide experimental design.
| Parameter | 3-Chloro-6-nitroquinoline | This compound | Rationale |
| Relative Reaction Rate | Faster | Slower | The higher electronegativity of chlorine enhances the electrophilicity of the C3 carbon, accelerating the rate-determining nucleophilic attack. |
| Reaction Time (Illustrative) | 4-6 hours | 8-12 hours | To achieve a similar yield, the less reactive bromo-derivative would likely require a longer reaction time under identical conditions. |
| Yield (Illustrative) | >90% | 80-85% | Under optimized and identical conditions for a set reaction time, the more reactive chloro-derivative is expected to give a higher yield of the substituted product. |
| Reaction Conditions | Milder | More Forcing | The higher reactivity of the chloro-compound may allow for lower reaction temperatures or shorter reaction times to achieve high conversion, potentially leading to fewer side products. |
Experimental Protocol: A General Procedure for Comparative Reactivity Analysis
To empirically validate the expected difference in reactivity, a parallel experiment can be conducted. The following protocol outlines a general method for the reaction of 3-halo-6-nitroquinolines with an amine nucleophile.
Objective: To compare the rate of formation of 3-(piperidin-1-yl)-6-nitroquinoline from 3-chloro-6-nitroquinoline and this compound.
Materials:
-
3-Chloro-6-nitroquinoline
-
This compound
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and appropriate developing solvent
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis
Procedure:
-
Reaction Setup: In two separate, identical, flame-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add 3-chloro-6-nitroquinoline (1.0 eq) to one and this compound (1.0 eq) to the other.
-
Solvent and Reagent Addition: To each flask, add anhydrous DMF under an inert atmosphere. Add piperidine (1.2 eq) to each flask at room temperature with stirring.
-
Reaction Conditions: Heat both reaction mixtures to a constant temperature (e.g., 80 °C) in a pre-heated oil bath.
-
Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC and a quantitative method like HPLC or GC-MS to determine the ratio of starting material to product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial slope of these plots will give a measure of the initial reaction rate, allowing for a quantitative comparison of the reactivity of the two substrates.
Visualizing the Reaction Pathway and Logic
Diagram 1: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of nucleophilic aromatic substitution (SNAr).
Diagram 2: Experimental Workflow for Reactivity Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment of 3-Bromo-6-nitroquinoline
For researchers and professionals in drug development, the purity of chemical intermediates is paramount. 3-Bromo-6-nitroquinoline is a key building block in the synthesis of various pharmaceutical compounds, and its purity can directly influence the yield, impurity profile, and efficacy of the final active pharmaceutical ingredient. This guide provides a detailed GC-MS method for assessing the purity of this compound, compares it with other common analytical techniques, and presents supporting data and protocols for its implementation.
Recommended GC-MS Method for Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for analyzing quinoline derivatives.[1][2] The method detailed below is optimized for the separation of this compound from potential process-related impurities, such as isomers and unreacted starting materials.[3]
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as toluene or dichloromethane, to create a 1 mg/mL solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. Instrumentation and Parameters: The following parameters are based on established methods for quinoline analysis and are a robust starting point for method development.[4][5]
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5MS (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent mid-polarity phase.[4][6] |
| Injector | Split/Splitless, operated in split mode (e.g., 50:1 ratio) |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min.[4][7] |
| Oven Temperature Program | - Initial Temperature: 150 °C, hold for 1 min.- Ramp: 15 °C/min to 300 °C.- Hold: Hold at 300 °C for 5 min. |
| Injection Volume | 1.0 µL |
| MS Transfer Line Temp | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 400 amu |
| Data Acquisition | Full Scan Mode |
Workflow for GC-MS Purity Assessment
The diagram below illustrates the complete workflow for determining the purity of a this compound sample using the GC-MS method.
Caption: Experimental workflow for GC-MS purity analysis.
Illustrative Data and Purity Calculation
The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. The identity of the main peak and any impurities can be confirmed by comparing their mass spectra to a reference library or standard.
Table 1: Hypothetical Purity Analysis Results for a Synthesized Batch
| Peak No. | Retention Time (min) | Component Identity | Area % | Rationale for Impurity Presence |
| 1 | 8.52 | Unreacted Precursor (e.g., Bromoaniline) | 0.25% | Incomplete reaction during synthesis.[3] |
| 2 | 10.15 | Isomeric Impurity (e.g., 8-Bromo-6-nitroquinoline) | 0.45% | Non-selective bromination or nitration steps.[3] |
| 3 | 10.88 | This compound | 99.18% | Main product peak. |
| 4 | 11.23 | Unknown Impurity | 0.12% | Potential side-product or degradation product.[3] |
| Total | - | - | 100% | - |
Comparison with Alternative Purity Assessment Methods
While GC-MS is a robust method, other techniques offer different advantages and may be more suitable depending on the specific analytical need. The primary alternatives include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3][5]
Table 2: Objective Comparison of Analytical Methods for Purity Assessment
| Feature | GC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity; detection by mass. | Separation based on partitioning between mobile and stationary phases; detection by UV absorbance. | Quantitative analysis based on the integral of NMR signals relative to a certified internal standard. |
| Analyte Suitability | Volatile & semi-volatile, thermally stable compounds.[8] | Non-volatile and thermally labile compounds. | Soluble compounds with unique NMR signals. |
| Selectivity | Very High (Chromatographic separation + mass fragmentation pattern). | High (Chromatographic separation). Co-eluting peaks with similar UV spectra can be problematic. | High (Structurally distinct protons/carbons). Signal overlap can be a challenge. |
| Sensitivity | High (ng to pg level). | Moderate to High (µg to ng level). | Low (mg level). |
| Quantitation | Relative (Area %). Requires reference standards for absolute quantitation. | Relative (Area %). Requires reference standards for absolute quantitation. | Absolute (Primary method). Does not require a standard of the analyte itself. |
| Impurity Identification | Excellent. Mass spectra provide structural information for unknown identification.[1][2] | Poor. Retention time alone is insufficient. Requires coupling to MS (LC-MS). | Good. Can provide structural information on impurities if they are present in sufficient quantity. |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
| Cost & Complexity | High instrument cost and complexity. | Moderate instrument cost and complexity. | Very high instrument cost; requires skilled operators. |
Logical Comparison of Analytical Techniques
The following diagram provides a visual summary of the key characteristics of each major analytical technique for purity determination.
Caption: Comparison of GC-MS, HPLC-UV, and qNMR methods.
Conclusion
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
GC-MS is the recommended method for comprehensive purity testing, especially during process development, due to its unparalleled ability to both quantify and identify volatile impurities.
-
HPLC-UV is a highly effective and robust alternative, particularly for routine quality control where high throughput is necessary and the impurity profile is already well-characterized.[5]
-
qNMR serves as an excellent orthogonal technique for obtaining an absolute purity value without requiring a specific reference standard for the main component, making it invaluable for the certification of reference materials.
References
- 1. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. benchchem.com [benchchem.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromtech.com [chromtech.com]
A Comparative Guide to the Biological Activity of 3-Bromo-6-nitroquinoline and Other Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of halogen and nitro functional groups can significantly modulate the physicochemical properties and biological efficacy of the quinoline core. This guide provides a comparative overview of the potential biological activity of 3-Bromo-6-nitroquinoline alongside experimentally determined activities of other haloquinolines, offering a valuable resource for drug discovery and development.
While direct experimental data on the biological activity of this compound is not extensively available in current literature, by examining structurally related compounds, we can infer its potential therapeutic applications and guide future research.
Anticipated Biological Activities of this compound
Based on the known bioactivities of bromo- and nitro-substituted quinolines, this compound is predicted to exhibit significant anticancer and antimicrobial properties. The presence of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability, while the nitro group is a common feature in compounds with potent biological effects.[2][3]
Quantitative Comparison of Anticancer Activity
While specific data for this compound is pending experimental validation, the following table summarizes the in vitro anticancer activity of other bromo- and nitro-substituted quinolines against various cancer cell lines. This data provides a benchmark for the potential efficacy of the title compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | C6 (rat glioblastoma) | 25.3 ± 1.5 | [4] |
| HeLa (human cervical cancer) | 30.1 ± 2.1 | [4] | |
| HT29 (human colon adenocarcinoma) | 45.2 ± 3.8 | [4] | |
| 6,8-Dibromo-5-nitroquinoline | C6 (rat glioblastoma) | 50.0 | [1] |
| HeLa (human cervical cancer) | 24.1 | [1] | |
| HT29 (human colon adenocarcinoma) | 26.2 | [1] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 15.4 | [5] |
| HeLa (human cervical cancer) | 26.4 | [5] | |
| HT29 (human colon adenocarcinoma) | 15.0 | [5] | |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Prostate Cancer Cells | Induces G1 arrest and apoptosis | [6] |
Potential Antimicrobial Activity
Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[7] The introduction of nitro groups has also been shown to confer potent antimicrobial activity.[3] A comparative summary of the Minimum Inhibitory Concentration (MIC) for various haloquinoline derivatives is presented below, suggesting a potential avenue for the investigation of this compound.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 6-Chloro-8-nitroflavone | E. faecalis | Potent Inhibition | [3] |
| S. aureus | Potent Inhibition | [3] | |
| E. coli | Potent Inhibition | [3] | |
| 6-Bromo-8-nitroflavone | E. faecalis | Potent Inhibition | [3] |
| S. aureus | Potent Inhibition | [3] | |
| E. coli | Potent Inhibition | [3] | |
| Ciprofloxacin | E. coli | - | [8] |
| E. faecalis | - | [8] | |
| P. aeruginosa | 64 | [8] | |
| S. typhi | 512 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are generalized protocols for key experiments based on standard laboratory procedures.
In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours.[9]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[9]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Compound Dilutions: A serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8][10]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[8]
-
Inoculation: Each well is inoculated with the microbial suspension. Control wells (no compound and no inoculum) are included.
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]
Potential Signaling Pathways
Based on the activity of structurally related nitroquinolines like nitroxoline, this compound may exert its anticancer effects through the modulation of key cellular signaling pathways. Nitroxoline has been shown to induce G1 arrest and apoptosis in prostate cancer cells through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.[6]
Caption: Proposed anticancer signaling pathway for this compound.
Experimental Workflow for Biological Evaluation
A systematic approach is necessary to elucidate the biological activity of a novel compound like this compound.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of structurally similar haloquinolines provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The data and protocols presented in this guide offer a solid foundation for initiating research programs aimed at synthesizing and evaluating the therapeutic potential of this and other novel haloquinoline derivatives. Further systematic structure-activity relationship studies are warranted to fully elucidate the contributions of different halogen and nitro substitutions on the quinoline scaffold to guide the rational design of more potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for the Functionalization of 3-Bromo-6-nitroquinoline
For researchers, scientists, and drug development professionals, the strategic modification of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoline moiety, in particular, is a privileged structure found in numerous therapeutic agents. The introduction of substituents at the 3-position of the quinoline ring via palladium-catalyzed cross-coupling reactions offers a powerful tool for generating diverse molecular architectures. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions of 3-bromo-6-nitroquinoline.
The presence of a nitro group at the 6-position significantly influences the electronic properties of the quinoline ring system. As a strong electron-withdrawing group, it can impact the reactivity of the C-Br bond at the 3-position, potentially affecting the efficiency of the palladium-catalyzed coupling reaction.[1][2] This guide presents a summary of catalyst performance, drawing upon data from related bromoquinoline systems and considering the electronic implications of the nitro substituent.
Comparative Performance of Palladium Catalysts
The choice of the palladium precursor, ligand, base, and solvent is critical for the success of cross-coupling reactions, dictating the reaction yield, selectivity, and functional group tolerance. The following tables summarize the performance of various palladium catalyst systems in the four key coupling reactions. While specific data for this compound is limited, the presented data for 3-bromoquinoline and analogous substrates provides a strong foundation for catalyst selection and reaction optimization.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the arylation of bromoquinolines, the selection of the palladium catalyst and ligand is crucial for achieving high yields.[3]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | ~75 | A classic catalyst, generally effective for bromoquinolines.[4] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 80-100 | High | Often provides excellent yields for heteroaryl couplings.[5] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | High | Bulky monophosphine ligands are effective for challenging substrates.[4] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 2-MeTHF | 100 | High | A highly active catalyst system for a broad range of substrates. |
Table 2: Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[6] The reaction conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | PPh₃ | NEt₃ | DMF | 100-120 | Moderate-High | A standard system; higher temperatures may be required.[4][7] |
| Pd(PPh₃)₄ | None | K₂CO₃ | NMP | 120 | Moderate | Can be effective but sometimes less active than in situ generated catalysts.[4] |
| Palladacycle Complexes | None | NaOAc | DMA | 130-140 | High | Highly active catalysts that can operate at low loadings.[4] |
| Pd EnCat® 40 | None | NaOAc | Ethanol | 140 (mw) | 71 (for 3-bromoquinoline) | Heterogeneous catalyst, allowing for easier purification.[8] |
Table 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency.[9] It is important to note that the nitro group on the substrate may be sensitive to certain strong bases like sodium tert-butoxide.[10]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | High | A common catalyst system for amination of aryl bromides. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-120 | High | Highly active system for a wide range of amines. |
| Pd(P(o-Tolyl)₃)₂ | P(o-Tolyl)₃ | NaOt-Bu | Toluene | 100 | Moderate-High | First-generation catalyst, effective for many substrates.[9] |
| Pd PEPPSI™ | IPr | K₂CO₃ | Dioxane | 100 | High | A robust and air-stable precatalyst. |
Table 4: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates.[11]
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | NEt₃ | Toluene | 50-80 | A classic and highly effective system for aryl bromides.[4] | |
| Pd(PPh₃)₄ | CuI | PPh₃ | NEt₃ | DMF | RT-60 | Effective for the coupling of phenylacetylene with 3-bromoquinoline.[4] | |
| PdCl₂(dppf) | CuI | dppf | Cs₂CO₃ | 1,4-Dioxane | 80 | High | Alternative ligand system for complex substrates.[4] |
| Pd(OAc)₂ | None | P(t-Bu)₃ | Various | RT | High | Copper-free conditions can prevent undesired alkyne homocoupling.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for each of the discussed coupling reactions, adapted for this compound.
General Suzuki-Miyaura Coupling Protocol
To a Schlenk flask are added this compound (1.0 mmol), the corresponding boronic acid or boronate ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture (e.g., toluene/H₂O, 4:1, 5 mL) is then added. The reaction mixture is heated to 90-110 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[12]
General Heck Coupling Protocol
In a sealed tube, this compound (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., NEt₃, 1.5 mmol) are combined in an anhydrous solvent such as DMF or NMP (5 mL).[4] The tube is sealed and heated to 100-140 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[4]
General Buchwald-Hartwig Amination Protocol
An oven-dried Schlenk tube is charged with a palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-7.5 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.4-2.0 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene or dioxane, 5 mL), this compound (1.0 mmol), and the amine (1.2 mmol) are then added. The Schlenk tube is sealed and the mixture is heated in an oil bath at 80-120 °C until the starting material is consumed as indicated by TLC or GC analysis. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated and the residue is purified by column chromatography.[4]
General Sonogashira Coupling Protocol
To a Schlenk flask are added this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a phosphine ligand (e.g., PPh₃, 0.04 mmol). The flask is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, 5 mL) and a base (e.g., NEt₃, 2.0 mmol) are added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at the appropriate temperature (RT to 80 °C) for 4-24 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Visualizations
To better understand the relationships and workflows in these catalyzed reactions, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
A Spectroscopic Comparison of 3-Bromo-6-nitroquinoline and its Precursors
For researchers, scientists, and drug development professionals, a precise understanding of a molecule's spectroscopic signature is fundamental for structural elucidation, purity assessment, and predicting its chemical behavior. This guide provides a detailed spectroscopic comparison of 3-bromo-6-nitroquinoline with its synthetic precursors, 6-nitroquinoline and 3-bromoquinoline. By examining the changes in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra, we can map the electronic and structural transformations that occur with the sequential introduction of the bromo and nitro functional groups onto the quinoline scaffold.
While comprehensive experimental data for the precursors are readily available, specific published spectra for this compound are less common. This guide compiles available experimental data for the precursors and provides an analysis of the expected spectroscopic characteristics for the final compound based on established principles of chemical shifts and absorption frequencies.
Synthetic Pathway Overview
The synthesis of this compound can logically proceed via two primary routes: the nitration of 3-bromoquinoline or the bromination of 6-nitroquinoline. Both pathways involve electrophilic aromatic substitution, where the directing effects of the existing substituents guide the position of the incoming group. The relationship between these compounds is illustrated below.
A Researcher's Guide to Confirming the Molecular Weight of 3-Bromo-6-nitroquinoline via Mass Spectrometry
For professionals in drug development and scientific research, precise molecular weight confirmation is a foundational step in compound verification. This guide provides a comparative framework for confirming the molecular weight of 3-Bromo-6-nitroquinoline, focusing on the interpretation of mass spectrometry data, which is distinguished by the compound's unique isotopic signature.
Theoretical vs. Experimental Mass: The Isotopic Signature of Bromine
The molecular formula for this compound is C₉H₅BrN₂O₂. While its average molecular weight is approximately 253.05 g/mol , mass spectrometry separates molecules based on the mass of their specific isotopes.[1] The presence of a single bromine atom is pivotal for analysis because bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately a 1:1 ratio).[2]
This isotopic distribution results in a characteristic pattern in the mass spectrum. Instead of a single molecular ion peak (M⁺), compounds containing one bromine atom exhibit two distinct peaks of almost equal intensity, separated by two mass-to-charge units (m/z):
-
An M⁺ peak corresponding to the molecule containing the ⁷⁹Br isotope.
-
An [M+2]⁺ peak corresponding to the molecule containing the ⁸¹Br isotope.[3][4]
Observing this 1:1 doublet is a definitive confirmation of a molecule containing a single bromine atom.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile, thermally stable compounds like this compound.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a high-purity volatile organic solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10-20 µg/mL for analysis.
2. GC-MS Instrumentation and Parameters:
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the prepared sample is injected in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Mass Range: Scan from m/z 50 to 350.
-
Source Temperature: 230°C.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum for the peak corresponding to the elution of this compound from the GC column.
-
Analyze the molecular ion region of the spectrum to identify the M⁺ and [M+2]⁺ peaks.
-
Compare the observed m/z values and their relative intensities to the theoretical values.
Data Comparison: Expected vs. Alternative Results
The primary goal is to compare the experimentally obtained mass spectrum with the theoretical isotopic pattern of this compound.
| Parameter | Expected Result (this compound) | Alternative Result (e.g., Impurity without Bromine) | Alternative Result (e.g., Dibrominated Impurity) |
| Molecular Ion (M⁺) | Present at m/z ≈ 252 (for C₉H₅⁷⁹BrN₂O₂) | Single M⁺ peak corresponding to the impurity's mass | M⁺ peak present (e.g., for C₉H₄⁷⁹Br₂N₂O₂) |
| Isotopic Peak ([M+2]⁺) | Present at m/z ≈ 254 (for C₉H₅⁸¹BrN₂O₂) | Absent or present at a low natural abundance (~1.1% per carbon atom) | Present and part of a 1:2:1 triplet pattern |
| Isotopic Peak ([M+4]⁺) | Absent | Absent | Present and part of a 1:2:1 triplet pattern |
| Relative Intensity | M⁺ : [M+2]⁺ ≈ 1:1 | N/A | M⁺ : [M+2]⁺ : [M+4]⁺ ≈ 1:2:1 |
| Conclusion | Confirms molecular weight and presence of one Br atom. | Indicates absence of bromine. | Indicates presence of two Br atoms. |
The mass spectrometric analysis of this compound provides a clear and definitive method for molecular weight confirmation. The observation of two molecular ion peaks, M⁺ and [M+2]⁺, at approximately m/z 252 and 254 with a near 1:1 intensity ratio, serves as conclusive evidence. This characteristic isotopic signature not only verifies the molecular weight but also confirms the presence of a single bromine atom within the molecular structure, distinguishing it from potential impurities or related compounds with different halogenation patterns.
References
A Comparative Guide to the Cross-Reactivity of 3-Bromo-6-nitroquinoline in Diverse Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the novel small molecule, 3-Bromo-6-nitroquinoline, across different assay formats. Due to the limited availability of public data on this specific compound, this document serves as a representative example, illustrating standard methodologies and data presentation formats used in the preclinical evaluation of kinase inhibitors. The presented data is illustrative and designed to provide a framework for understanding how assay choice can influence the interpretation of a compound's potency and selectivity.
The quinoline scaffold is a privileged structure in medicinal chemistry, with many derivatives being developed as kinase inhibitors for therapeutic use, particularly in oncology.[1][2] Achieving inhibitor selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[3][4] Therefore, comprehensive profiling of a compound like this compound against a panel of kinases is essential to identify potential off-target effects that could lead to toxicity or misinterpretation of its mechanism of action.[1][5] This guide explores how different assay formats—from simplified biochemical assays to more complex cellular systems—can yield varied results and why a multi-faceted approach is critical for a thorough understanding of a compound's cross-reactivity profile.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory activities (IC50 values) of this compound compared to a known selective inhibitor across three common assay formats. A lower IC50 value indicates higher potency.[6] The selection of kinases is illustrative, representing a plausible primary target (Kinase A) and potential off-targets (Kinases B, C, and D).
Table 1: Comparative Inhibitory Activity (IC50, nM) of this compound and a Comparator in Different Assay Formats
| Compound | Target | Biochemical Assay (Radiometric) | Cellular Target Engagement Assay (NanoBRET) | Cell Viability Assay (MTT) |
| This compound | Kinase A (Target) | 50 | 250 | 800 |
| Kinase B (Off-Target) | 800 | 5,000 | >10,000 | |
| Kinase C (Off-Target) | 1,500 | >10,000 | >10,000 | |
| Kinase D (Off-Target) | 450 | 3,000 | 7,500 | |
| Comparator (Selective Inhibitor) | Kinase A (Target) | 10 | 50 | 200 |
| Kinase B (Off-Target) | >10,000 | >10,000 | >10,000 | |
| Kinase C (Off-Target) | 8,000 | >10,000 | >10,000 | |
| Kinase D (Off-Target) | >10,000 | >10,000 | >10,000 |
Note: Data is illustrative. The variation in IC50 values across assay formats is a common observation in drug discovery.[7][8] Discrepancies can arise from factors such as cellular permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of a compound's biological activity. The following are generalized protocols for the key experiments cited in this guide.
Biochemical Kinase Assay (Radiometric Format)
This assay directly measures the catalytic activity of a purified kinase enzyme by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a specific substrate.[3] It is considered a gold standard for in vitro kinase profiling.[3]
-
Reagents and Materials :
-
Recombinant purified kinases (Target A, Off-targets B, C, D)
-
Kinase-specific peptide substrates
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
This compound and comparator compound
-
Filter plates and wash buffer
-
Scintillation counter
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a mixture of non-radiolabeled and [γ-³³P]-ATP. The concentration of ATP is typically set near the Km value for each kinase.[9]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.
-
Stop the reaction and spot the reaction mixture onto a filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the positive control and plot against compound concentration to determine the IC50 value.
-
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of a test compound to its target kinase within living cells.[10] It provides a more physiologically relevant measure of target engagement by accounting for cell permeability and intracellular competition.[8][10]
-
Reagents and Materials :
-
Cells engineered to express the kinase of interest as a NanoLuc® luciferase fusion protein.
-
NanoBRET™ fluorescent tracer that binds to the kinase's active site.
-
Opti-MEM® I Reduced Serum Medium.
-
This compound and comparator compound.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer capable of measuring filtered luminescence.
-
-
Procedure :
-
Seed the engineered cells into the assay plates and incubate to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in Opti-MEM®.
-
Treat the cells with the diluted compounds and incubate for a specified period (e.g., 2 hours) to allow for cell entry and target binding.
-
Add the NanoBRET™ tracer to all wells.
-
Add the NanoLuc® substrate to all wells to generate the luminescent signal.
-
Immediately measure the luminescence at two different wavelengths (donor and acceptor emissions).
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the compound concentration. Competitive displacement of the tracer by the compound results in a decrease in the BRET ratio, from which an IC50 value is determined.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the impact of a compound on cell metabolic activity, which serves as an indicator of cell viability or proliferation.[6] This assay provides a functional readout of the compound's overall cellular effect, which may result from on-target activity, off-target toxicity, or a combination of both.[6]
-
Reagents and Materials :
-
Cancer cell line expressing the target kinase.
-
Cell culture medium and fetal bovine serum (FBS).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
This compound and comparator compound.
-
96-well clear assay plates.
-
Microplate reader.
-
-
Procedure :
-
Seed cells into 96-well plates at a predetermined density and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.[11]
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: Experimental workflow for assessing compound cross-reactivity.
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. clyte.tech [clyte.tech]
Navigating the Synthesis of 3-Bromo-6-nitroquinoline: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 3-Bromo-6-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, presents a synthetic challenge due to the directing effects of its substituent groups. This guide provides a comparative analysis of potential synthetic routes to this target molecule, summarizing available experimental data and offering detailed protocols for the most plausible strategies.
At a Glance: Comparison of Synthetic Routes
Direct, single-step syntheses of this compound are not well-documented in the current literature. Therefore, multi-step approaches are necessary. Two primary strategies emerge as the most feasible: the nitration of a 3-bromoquinoline precursor (Route A) and the bromination of a 6-nitroquinoline precursor (Route B). A third, less direct but potentially regioselective route involves the construction of the quinoline ring from acyclic precursors (Route C).
| Metric | Route A: Nitration of 3-Bromoquinoline | Route B: Bromination of 6-Nitroquinoline | Route C: Ring Synthesis (e.g., Skraup Synthesis) |
| Plausibility | High | Moderate | Moderate |
| Key Challenge | Controlling regioselectivity of nitration. | Overcoming the deactivating effect of the nitro group and achieving C-3 selectivity. | Availability of appropriately substituted precursors and reaction harshness. |
| Potential Yield | Variable, dependent on isomer separation. | Likely low to moderate due to deactivation. | Variable, dependent on the specific ring-forming reaction. |
| Scalability | Potentially scalable if regioselectivity is high. | Likely challenging to scale due to low reactivity. | Potentially scalable depending on the chosen method. |
| Purity of Final Product | May require extensive purification to separate isomers. | May result in a mixture of brominated products. | Purity is dependent on the efficiency of the cyclization and purification. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes to this compound.
Detailed Experimental Protocols
While specific, optimized protocols for the synthesis of this compound are scarce, the following sections provide detailed methodologies for the key transformations involved in the most plausible synthetic routes, based on established chemical principles and related reactions found in the literature.
Route A: Nitration of 3-Bromoquinoline
This two-step route first requires the synthesis of 3-bromoquinoline, which can be reliably achieved through the Sandmeyer reaction of 3-aminoquinoline. The subsequent nitration step is critical and requires careful control to favor the desired 6-nitro isomer.
Step 1: Synthesis of 3-Bromoquinoline via Sandmeyer Reaction [1]
-
Materials: 3-Aminoquinoline, Hydrobromic acid (48%), Sodium nitrite, Copper(I) bromide.
-
Procedure:
-
Dissolve 3-aminoquinoline in aqueous hydrobromic acid at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with aqueous sodium hydroxide and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 3-bromoquinoline.
-
Step 2: Nitration of 3-Bromoquinoline
The nitration of 3-bromoquinoline is an electrophilic aromatic substitution. The bromine atom is a deactivating but ortho-, para-directing group, while the quinoline nitrogen is deactivating towards electrophilic attack on the pyridine ring. Nitration is expected to occur on the benzene ring, primarily at positions 5 and 7, and potentially at position 6. The precise ratio of isomers will depend heavily on the reaction conditions.
-
Materials: 3-Bromoquinoline, Concentrated sulfuric acid, Fuming nitric acid.
-
Procedure:
-
Carefully dissolve 3-bromoquinoline in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature at or below 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium carbonate).
-
Extract the product mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of nitro isomers will require careful separation by column chromatography to isolate the this compound.
-
Route B: Bromination of 6-Nitroquinoline
This route involves the direct bromination of 6-nitroquinoline. The nitro group is strongly deactivating, making electrophilic substitution challenging. High temperatures or harsh conditions may be required, which could lead to low yields and side products. The directing effect of the nitro group (meta-directing) and the quinoline ring itself will influence the position of bromination.
-
Materials: 6-Nitroquinoline, N-Bromosuccinimide (NBS) or Bromine, Sulfuric acid (optional, as a catalyst).
-
Procedure:
-
Dissolve 6-nitroquinoline in a suitable solvent (e.g., concentrated sulfuric acid or an inert organic solvent like chloroform).
-
Add the brominating agent (e.g., NBS or a solution of bromine in the chosen solvent) portion-wise or dropwise at a controlled temperature. The reaction may require heating to proceed.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine was used) and neutralize the mixture.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to isolate this compound from unreacted starting material and other brominated isomers.
-
Route C: Skraup Synthesis of this compound
The Skraup synthesis is a classic method for constructing the quinoline ring system. To obtain this compound, one would need to start with an appropriately substituted aniline and an α,β-unsaturated carbonyl compound (or its precursor) bearing a bromine atom. For instance, reacting 4-nitroaniline with an α-bromo-α,β-unsaturated aldehyde or ketone in the presence of an oxidizing agent and sulfuric acid could theoretically yield the desired product. However, the harsh conditions of the Skraup reaction (strong acid, high temperature) can lead to decomposition and a variety of side products.
-
Materials: 4-Nitroaniline, Glycerol (as a precursor to acrolein), an α-bromo derivative of acrolein (if available), Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), Concentrated sulfuric acid.
-
Procedure:
-
Carefully heat a mixture of 4-nitroaniline, glycerol, the oxidizing agent, and concentrated sulfuric acid.
-
The reaction is typically vigorous and requires careful temperature control.
-
After the reaction is complete, cool the mixture and pour it into a large volume of water.
-
Neutralize the acidic solution with a base to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude product will likely be a complex mixture requiring extensive purification, for example, by steam distillation followed by column chromatography.
-
Conclusion and Future Outlook
The synthesis of this compound remains a challenging endeavor with no single, high-yielding method readily available. Route A, involving the nitration of 3-bromoquinoline, appears to be the most plausible and systematically approachable method, although it necessitates careful optimization of the nitration step to maximize the yield of the desired 6-nitro isomer and efficient separation of the resulting regioisomers. Route B is hampered by the deactivating nature of the nitro group, while Route C, although convergent, suffers from harsh reaction conditions and potential for low yields and complex product mixtures.
Further research is required to develop a more efficient and regioselective synthesis of this valuable compound. The exploration of modern catalytic methods for C-H bromination on the 6-nitroquinoline scaffold or the development of novel ring-closing strategies under milder conditions could provide more effective pathways to this compound, thereby facilitating its availability for applications in drug discovery and materials science.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-6-nitroquinoline: A Safety and Operations Guide
For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 3-Bromo-6-nitroquinoline. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
This guide is intended for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for hazardous chemical waste and information derived from safety data sheets of structurally similar compounds, in the absence of a specific SDS for this compound.
Immediate Safety Protocols and Hazard Assessment
Key Hazards of Structurally Similar Compounds:
| Hazard Category | Description | Referenced Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2] | 3-Bromoquinoline, 2,4,6-Tribromoaniline |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][2] | 3-Bromoquinoline, 2,4,6-Tribromoaniline |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | 3-Bromoquinoline, 2,4,6-Tribromoaniline |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | 3-Bromoquinoline, 2,4,6-Tribromoaniline |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | 3-Bromoquinoline, 2,4,6-Tribromoaniline |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | 3-Bromoquinoline |
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety goggles and a face shield if there is a risk of splashing.
-
Skin and Body Protection: Wear a lab coat. For larger quantities or in case of a spill, chemical-resistant clothing may be necessary.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents environmental contamination and exposure to personnel.
Step 1: Waste Segregation and Collection
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
Step 2: Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
Step 3: Arrange for Licensed Disposal
-
The disposal of this chemical waste must be handled by a licensed chemical destruction facility.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not discharge this compound or its containers into sewer systems or waterways.[4]
Step 4: Decontamination of Empty Containers
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[4]
-
The rinsate must be collected and disposed of as hazardous waste.
-
After proper decontamination, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse.[4]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[4][5]
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust formation.
-
Collect: Place the spilled material and any contaminated absorbents into a suitable, closed container for disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Navigating the Safe Handling of 3-Bromo-6-nitroquinoline: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is a cornerstone of laboratory practice. This guide provides crucial safety and logistical information for managing 3-Bromo-6-nitroquinoline, a compound requiring careful handling due to its potential hazards. The following procedures are based on best practices for similar brominated and nitrated quinoline derivatives, ensuring a proactive approach to safety in the absence of a specific Safety Data Sheet (SDS) for this exact compound.
Hazard Assessment and Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant or European Standard EN166 | Protects against chemical splashes and airborne particles.[3] |
| Face Shield | To be worn over safety goggles | Provides full-face protection during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable option; consult manufacturer's recommendations.[2] | Prevents direct skin contact with the chemical.[4] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. | Protects skin and personal clothing from contamination. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-approved Respirator | Use a respirator with appropriate organic vapor cartridges if ventilation is inadequate or if dust/aerosols are generated.[2][5] | Prevents inhalation of harmful dust, vapors, or mists. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict operational protocols is essential to minimize exposure and prevent contamination when working with this compound.
Engineering Controls:
-
Chemical Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1]
Standard Operating Procedures:
-
Preparation: Before beginning work, ensure all necessary PPE is correctly donned. Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Use anti-static weigh paper or a tared container to weigh the solid compound.
-
Handle with care to minimize the generation of dust.
-
Utilize a spatula for all transfers.
-
-
Solution Preparation:
-
When preparing a solution, slowly add the solid this compound to the solvent in an appropriate container within the fume hood.
-
Ensure the container is capped when not in use to prevent the release of vapors.
-
-
General Hygiene:
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of accidental exposure.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[1][2] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[7] |
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[4]
-
-
Disposal Method: All chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][8] Do not dispose of this chemical down the drain or in regular trash. Engage a licensed chemical waste disposal company for final disposal.[5]
Safe Handling Workflow
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
